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  • Product: rac 7-Hydroxy Efavirenz-d4 (Major)
  • CAS: 1189857-89-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to rac 7-Hydroxy Efavirenz-d4: Structure, Properties, and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of rac 7-Hydroxy Efavirenz-d4, a key analytical tool in the research and development of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac 7-Hydroxy Efavirenz-d4, a key analytical tool in the research and development of the antiretroviral drug Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The study of its metabolic fate is crucial for understanding its efficacy and safety profile. 7-Hydroxy Efavirenz is a minor metabolite of Efavirenz, and its deuterated analogue, rac 7-Hydroxy Efavirenz-d4, serves as an essential internal standard for its accurate quantification in biological matrices. This guide delves into the chemical structure, physicochemical properties, and the critical role of this isotopically labeled compound in bioanalytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and insights into the scientific rationale behind its application are provided to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.

Introduction: The Significance of Metabolite Quantification in Drug Development

The journey of a drug from discovery to clinical application is a complex process, with a significant focus on understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The metabolic profile of a drug is of paramount importance as metabolites can be pharmacologically active, inactive, or even toxic. Efavirenz, a cornerstone of highly active antiretroviral therapy (HAART), undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] While 8-hydroxyefavirenz is the major metabolite, 7-hydroxyefavirenz is also formed, albeit to a lesser extent, through the action of CYP2A6.[1][2]

Accurate quantification of such metabolites in biological fluids is fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for assessing drug-drug interactions and inter-individual variability in drug response.[3] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring high accuracy and precision.[4] This guide focuses on rac 7-Hydroxy Efavirenz-d4, the deuterated internal standard for 7-Hydroxy Efavirenz.

Chemical Structure and Physicochemical Properties

Chemical Structure Elucidation

The chemical structure of rac 7-Hydroxy Efavirenz-d4 is critical for its function as an internal standard. The "rac" prefix indicates that it is a racemic mixture of both enantiomers. The "-d4" suffix signifies the presence of four deuterium atoms. Based on supplier information, the deuterium atoms are located on the cyclopropyl ring.[5]

Systematic Name: 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[5]

Caption: Chemical structure of 7-Hydroxy Efavirenz-d4.

Physicochemical Properties

The physicochemical properties of rac 7-Hydroxy Efavirenz-d4 are expected to be very similar to its non-deuterated counterpart, with the primary difference being the molecular weight.

PropertyValueSource
Chemical Formula C₁₄H₅D₄ClF₃NO₃[5]
Molecular Weight 335.70 g/mol [5]
Appearance Off-White Solid[5]
Storage 2-8°C Refrigerator[5]
Solubility (Efavirenz) Practically insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[6]
pKa (Efavirenz) 10.2
Melting Point (Efavirenz) 139-141 °C

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier, stable isotope deuterium is a powerful strategy in drug metabolism studies. This is due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.

In the context of Efavirenz metabolism, deuteration of the cyclopropyl group in 7-Hydroxy Efavirenz-d4 does not directly influence the hydroxylation site. However, its primary utility is to serve as a mass-shifted internal standard that co-elutes with the analyte, 7-Hydroxy Efavirenz, during chromatographic separation. This co-elution is crucial for compensating for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the quantification.[4]

cluster_0 Rationale for Deuteration A Analyte (7-Hydroxy Efavirenz) C Sample Preparation (e.g., Protein Precipitation, LLE) A->C B Internal Standard (7-Hydroxy Efavirenz-d4) B->C D LC Separation C->D E MS/MS Detection D->E F Accurate Quantification E->F

Caption: Workflow illustrating the use of a deuterated internal standard.

Synthesis of rac 7-Hydroxy Efavirenz-d4

While a detailed, publicly available synthesis protocol for rac 7-Hydroxy Efavirenz-d4 is not readily found in the scientific literature, a general synthetic strategy can be inferred from the synthesis of Efavirenz and its analogues, combined with deuteration techniques.

The synthesis would likely involve the following key steps:

  • Synthesis of a Deuterated Precursor: The synthesis would begin with the preparation of deuterated cyclopropylacetylene. This could be achieved through various methods, such as the reduction of a suitable precursor with a deuterium source.

  • Coupling Reaction: The deuterated cyclopropylacetylene would then be coupled with a protected 2-amino-5-chlorophenyl trifluoromethyl ketone derivative.

  • Cyclization: The resulting intermediate would undergo cyclization to form the benzoxazinone ring system.

  • Hydroxylation: A hydroxyl group would be introduced at the 7-position of the aromatic ring. This could be achieved through various aromatic hydroxylation methods.

  • Purification: The final product would be purified using techniques such as column chromatography and recrystallization to ensure high purity.

It is important to note that the synthesis of isotopically labeled compounds requires specialized expertise and facilities. For most researchers, sourcing rac 7-Hydroxy Efavirenz-d4 from a reputable chemical supplier is the most practical approach.[5]

Application in Bioanalytical Methods: A Focus on LC-MS/MS

The primary application of rac 7-Hydroxy Efavirenz-d4 is as an internal standard for the quantification of 7-Hydroxy Efavirenz in biological matrices such as plasma, serum, and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and throughput.

General Principles of the LC-MS/MS Method

A typical LC-MS/MS method for the quantification of 7-Hydroxy Efavirenz using its deuterated internal standard involves the following stages:

  • Sample Preparation: The biological sample is first treated to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). A known amount of the internal standard, rac 7-Hydroxy Efavirenz-d4, is added to the sample at the beginning of this process.

  • Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and the internal standard are separated from other components of the sample on a reversed-phase column.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM).

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol and should be optimized and validated for specific laboratory conditions and matrices.

5.2.1. Materials and Reagents

  • rac 7-Hydroxy Efavirenz-d4 (Internal Standard)

  • 7-Hydroxy Efavirenz (Analyte Reference Standard)

  • Human Plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

5.2.2. Stock and Working Solutions

  • Prepare a stock solution of 7-Hydroxy Efavirenz (1 mg/mL) in methanol.

  • Prepare a stock solution of rac 7-Hydroxy Efavirenz-d4 (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions of 7-Hydroxy Efavirenz by diluting the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 to 1000 ng/mL).

  • Prepare a working internal standard solution of rac 7-Hydroxy Efavirenz-d4 (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

5.2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.2.4. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions (Hypothetical):

    • 7-Hydroxy Efavirenz: Q1 m/z 330.0 -> Q3 m/z [fragment ion]

    • 7-Hydroxy Efavirenz-d4: Q1 m/z 334.0 -> Q3 m/z [fragment ion]

Note: The specific fragment ions for the MRM transitions need to be determined through infusion and optimization experiments.

cluster_1 LC-MS/MS Workflow Start Biological Sample IS_Spike Spike with rac 7-Hydroxy Efavirenz-d4 Start->IS_Spike Extraction Protein Precipitation / LLE / SPE IS_Spike->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Data_Processing Peak Area Ratio Calculation MS_Detection->Data_Processing Quantification Concentration Determination via Calibration Curve Data_Processing->Quantification

Caption: A typical workflow for bioanalysis using LC-MS/MS.

Stability and Storage

The stability of deuterated internal standards is crucial for the reliability of bioanalytical methods. rac 7-Hydroxy Efavirenz-d4 should be stored under recommended conditions to prevent degradation and isotopic exchange.

  • Long-term Storage: Store the solid material at 2-8°C in a well-closed container, protected from light.[5]

  • Stock Solution Stability: Stock solutions prepared in organic solvents are generally stable when stored at -20°C or below. The stability should be experimentally verified.

  • Freeze-Thaw Stability: The stability of the analyte and internal standard in the biological matrix after multiple freeze-thaw cycles should be assessed during method validation.

  • Bench-top Stability: The stability of the analyte and internal standard in the processed samples at room temperature should be evaluated to ensure no degradation occurs during the analytical run.

It is essential to avoid placing the deuterium label on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) to prevent H/D back-exchange in protic solvents. The deuteration on the cyclopropyl ring of rac 7-Hydroxy Efavirenz-d4 is on carbon atoms, which are non-labile positions, ensuring its isotopic stability.

Conclusion and Future Perspectives

rac 7-Hydroxy Efavirenz-d4 is an indispensable tool for the accurate and precise quantification of the Efavirenz metabolite, 7-Hydroxy Efavirenz. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows researchers to obtain high-quality pharmacokinetic and drug metabolism data. This technical guide has provided a detailed overview of its chemical structure, properties, and application, along with a foundational understanding of the scientific principles that underpin its use.

As the field of pharmacogenomics continues to grow, understanding the inter-individual variability in drug metabolism, including the formation of minor metabolites, will become increasingly important. The availability and proper use of high-purity, well-characterized, isotopically labeled internal standards like rac 7-Hydroxy Efavirenz-d4 will be critical for advancing personalized medicine and optimizing therapeutic outcomes for patients undergoing treatment with Efavirenz.

References

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. November 8, 2025. [Link]

  • rac 7-Hydroxy Efavirenz-d4 (Major). Pharmaffiliates. [Link]

  • rac Efavirenz-D4. Veeprho. [Link]

  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. Int. J. Mol. Sci. 2024, 25(4), 2199. [Link]

  • Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Drug Design, Development and Therapy. 2026. [Link]

  • Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. AIDS. 2014, 28(5): 665–674. [Link]

  • Efavirenz Pathway, Pharmacokinetics. ClinPGx. [Link]

  • A new and precise bio-analytical method development and validation for the estimation of efavirenz in human plasma by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2013, 4(11): 4293-4298.
  • Process for the preparation of efavirenz.
  • A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry. Ther Drug Monit. 2015, 37(2):220-8. [Link]

  • PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenet Genomics. 2016, 26(9): 436–446. [Link]

  • Synthesis of Polymer Conjugates of Efavirenz, Tenofovir and Dolutegravir. The Nigerian Journal of Pharmacy. 2025, 59(1).
  • Notes on the Design of Bioequivalence Study: Efavirenz. World Health Organization. October 20, 2024. [Link]

  • EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. World Health Organization. June 2023. [Link]

  • Pharmacokinetics of Efavirenz 400 mg Once Daily Coadministered With Isoniazid and Rifampicin in Human Immunodeficiency Virus–Infected Individuals. Clinical Infectious Diseases. 2019, 68(4): 648–655. [Link]

  • Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins. 2024, 16(6), 241. [Link]

  • Nirvana Life Sciences Inc. Deuterates 7-Hydroxymitragynine to Create D7-h, an Analogue that May Improve Research and Formulations using Kratom Derivatives. Investing News Network. September 22, 2022. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

Sources

Exploratory

Technical Whitepaper: Characterization and Bioanalytical Application of rac 7-Hydroxy Efavirenz-d4

This technical guide is structured to serve as an authoritative reference for the characterization and bioanalytical application of rac 7-Hydroxy Efavirenz-d4 . It is designed for researchers and analytical scientists re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative reference for the characterization and bioanalytical application of rac 7-Hydroxy Efavirenz-d4 . It is designed for researchers and analytical scientists requiring precise physicochemical data and robust experimental protocols.

Executive Summary

rac 7-Hydroxy Efavirenz-d4 is the stable isotope-labeled analog of 7-Hydroxy Efavirenz, a minor Phase I metabolite of the antiretroviral drug Efavirenz (Sustiva). It functions as a critical Internal Standard (IS) in LC-MS/MS assays, enabling the precise quantification of Efavirenz metabolites in biological matrices by correcting for matrix effects, recovery variations, and ionization inconsistencies.

This guide defines the physicochemical properties of the standard, delineates its role in metabolic profiling (specifically CYP2A6 vs. CYP2B6 activity), and provides a self-validating protocol for its implementation in high-throughput bioanalysis.

Part 1: Physicochemical Characterization

Identity and Molecular Metrics

The accurate preparation of calibration standards relies on the precise calculation of molecular weight, accounting for the isotopic enrichment.

PropertyData Specification
Compound Name rac 7-Hydroxy Efavirenz-d4
Chemical Name 6-Chloro-4-(2-cyclopropyl-d4-ethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
CAS Number 1189857-89-3 (or 1246812-30-5 for related isomers; verify batch CoA)
Molecular Formula C₁₄H₅D₄ClF₃NO₃
Molecular Weight 335.70 g/mol
Unlabeled MW 331.67 g/mol (Mass shift: +4.03 Da)
Isotopic Purity Typically ≥ 99% deuterated forms (d4)
Chirality Racemic (mixture of R and S enantiomers)
Structural Logic & Stability
  • Deuterium Placement: The "d4" label is located on the cyclopropyl ring . This placement is chemically stable and resistant to back-exchange with solvent protons under standard LC-MS conditions (acidic mobile phases).

  • Racemic Nature ("rac"): Efavirenz is administered as the (S)-enantiomer.[1] However, synthetic standards are often racemic.

    • Expert Insight: In standard Reverse-Phase (C18) chromatography, the enantiomers co-elute. Therefore, a racemic IS perfectly co-elutes with the chiral analyte in patient samples, maintaining its validity as an IS.

Part 2: Bioanalytical Application (The "Why")

Metabolic Context

Efavirenz metabolism is a dual-pathway system. While 8-hydroxylation (CYP2B6) is the major clearance route, 7-hydroxylation (CYP2A6) is a minor but clinically significant pathway, particularly in patients with CYP2B6 polymorphisms (slow metabolizers).

  • Target Analyte: 7-Hydroxy Efavirenz.

  • Role of IS: The d4-analog corrects for the significant ion suppression often observed in plasma/urine analysis of antiretrovirals.

Mechanism of Action (Internal Standardization)

The following Graphviz diagram illustrates the logic of using the d4-IS to correct for variability in the extraction and ionization steps.

IS_Correction_Logic cluster_matrix Matrix Effect Correction Sample Biological Sample (Plasma/Urine) Spike Spike IS (rac 7-OH-EFV-d4) Sample->Spike Add Fixed Vol Extract Protein Precipitation (MeOH/ACN) Spike->Extract Loss Variable Recovery (Matrix Effects) Extract->Loss Physical Loss LCMS LC-MS/MS Analysis (Negative ESI) Loss->LCMS Co-elution Ratio Calculate Ratio (Area Analyte / Area IS) LCMS->Ratio Signal Readout Result Quantified Conc. (Normalized) Ratio->Result Calibration Curve

Caption: The d4-IS experiences the exact same extraction losses and ionization suppression as the analyte, ensuring the final ratio reflects the true concentration.

Part 3: Experimental Protocol

Stock Solution Preparation

Objective: Create a stable primary stock of rac 7-Hydroxy Efavirenz-d4.

  • Weighing: Accurately weigh ~1.0 mg of the solid standard into a glass vial.

    • Note: Avoid plastic vials for long-term storage of lipophilic compounds to prevent adsorption.

  • Dissolution: Dissolve in Methanol (MeOH) to yield a concentration of 1.0 mg/mL .

    • Correction Factor: If the CoA lists a purity <98% or a salt form, apply the correction factor:

      
      .
      
  • Storage: Store at -20°C or -80°C . Stable for >1 year if protected from light.

LC-MS/MS Method Parameters

System: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S). Ionization: Negative Electrospray Ionization (ESI-).

ParameterSetting / ValueNotes
Polarity Negative (-)Efavirenz metabolites ionize best in negative mode due to the amide/phenol groups.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the phenol moiety.
Mobile Phase B AcetonitrileMethanol can be used, but ACN often yields sharper peaks for this class.
Column C18 (e.g., Waters BEH C18)2.1 x 50 mm, 1.7 µm particle size.
Precursor Ion (Q1) 334.0 m/z [M-H]⁻ ion of the d4 species (335.7 - 1.0).
Product Ion (Q3) 262.0 m/z (Verify)Critical Method Development Step: See note below.

Critical Technical Note on Fragmentation: The primary fragmentation of Efavirenz-type compounds typically involves the loss of the cyclopropyl-acetylene group.

  • Risk: If the d4 label is on the cyclopropyl ring and this group is lost during fragmentation, the resulting daughter ion will be identical to the unlabeled analyte's daughter ion. This causes "cross-talk."

  • Solution: You must select a transition that retains the label or use a "pseudo-MRM" (Parent

    
     Parent) if no specific labeled fragment exists. Alternatively, verify if the d4 label is on the aromatic ring (less common for commercial "d4" standards).
    
    • Recommended Q3 Check: Scan for fragments at m/z 262 (retaining d4) vs m/z 258 (loss of d4). Use the transition that is unique to the IS.

Sample Extraction Workflow (Protein Precipitation)

This protocol minimizes matrix effects while ensuring high recovery.

  • Aliquot: Transfer 50 µL of plasma/urine to a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (e.g., 500 ng/mL rac 7-Hydroxy Efavirenz-d4 in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

Part 4: References

  • Toronto Research Chemicals. rac 7-Hydroxy Efavirenz-d4 Product Information. Accessed 2024.

  • Mutlib, A. E., et al. "P450-mediated metabolism of the HIV-1 reverse transcriptase inhibitor efavirenz." Drug Metabolism and Disposition, 1999.

  • Ngan, N., et al. "Simultaneous quantification of efavirenz and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, 2011.

  • Santa Cruz Biotechnology. rac 8-Hydroxy Efavirenz-d4 Data Sheet (Structural analog reference). Link

Sources

Foundational

CAS number for rac 7-Hydroxy Efavirenz-d4 (Major)

Identity, Metabolic Context, and Bioanalytical Application Chemical Identity & Core Specifications The molecule rac-7-Hydroxy Efavirenz-d4 is a stable isotope-labeled derivative of 7-Hydroxy Efavirenz, utilized primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Metabolic Context, and Bioanalytical Application

Chemical Identity & Core Specifications

The molecule rac-7-Hydroxy Efavirenz-d4 is a stable isotope-labeled derivative of 7-Hydroxy Efavirenz, utilized primarily as an Internal Standard (IS) in quantitative mass spectrometry. It is the racemic mixture of the 7-hydroxylated metabolite of the antiretroviral drug Efavirenz, with four hydrogen atoms replaced by deuterium.

Physicochemical Profile[1][2][3][4][5][6][7][8]
Parameter Technical Specification
Chemical Name rac-6-Chloro-4-(2-cyclopropylethynyl-d4)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
CAS Number 1189857-89-3 (Commercially referenced)
Unlabeled Parent CAS 205754-50-3 (rac-7-Hydroxy Efavirenz)
Molecular Formula C₁₄H₅D₄ClF₃NO₃
Molecular Weight 335.70 g/mol (approximate, varies by isotopic enrichment)
Isotopic Purity Typically ≥ 99% deuterated forms (d4 major)
Solubility Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water.[1][2][3]
Appearance White to off-white solid

Critical Note on Nomenclature: The term "(Major)" in commercial catalogs often refers to the isotopic distribution (e.g., d4 being the major isotopolog vs. d3/d5) or distinguishes it from the 8-Hydroxy isomer in specific synthesis batches. Biologically, 7-Hydroxy Efavirenz is a MINOR metabolite in humans, whereas 8-Hydroxy Efavirenz is the major circulating metabolite.

Metabolic Context: The CYP2B6/CYP2A6 Axis

Understanding the formation of 7-Hydroxy Efavirenz is critical for interpreting pharmacokinetic data. While Efavirenz (EFV) is primarily metabolized to 8-Hydroxy Efavirenz by CYP2B6 , the 7-Hydroxy pathway represents a secondary route mediated largely by CYP2A6 , with some CYP2B6 contribution.[1][4][5][6][7]

Mechanistic Pathway Diagram

The following diagram illustrates the divergence of Efavirenz metabolism. Note that the 7-OH pathway is often upregulated in patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6).

EfavirenzMetabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Major Route) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Route) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Major Metabolite) CYP2B6->OH8 OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2B6->OH7 Secondary CYP2A6->OH7 GLUC Glucuronidation (Phase II) OH8->GLUC OH7->GLUC

Figure 1: Metabolic divergence of Efavirenz.[4][5] The 7-Hydroxy metabolite (target of this standard) is formed primarily via CYP2A6, distinct from the major CYP2B6-mediated 8-Hydroxy pathway.[1][4][5]

Analytical Protocol: LC-MS/MS Quantification

To quantify 7-Hydroxy Efavirenz in plasma, the deuterated standard (rac-7-Hydroxy Efavirenz-d4 ) must be used to compensate for matrix effects and ionization suppression. The following protocol is a self-validating workflow designed for high-throughput clinical research.

Sample Preparation (Protein Precipitation)
  • Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • IS Spiking (Critical Step):

    • Add 20 µL of rac-7-Hydroxy Efavirenz-d4 working solution (e.g., 500 ng/mL in MeOH) to 100 µL of plasma.

    • Why: Adding IS before extraction ensures that any loss during the precipitation step is mirrored by the IS, maintaining the ratio accuracy.

  • Precipitation:

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean vial and dilute 1:1 with water (to match initial mobile phase conditions).

LC-MS/MS Conditions
Parameter Setting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 4 minutes
Ionization Electrospray Ionization (ESI), Negative Mode
Detection Multiple Reaction Monitoring (MRM)
MRM Transitions (Negative Mode)

The 7-OH metabolite ionizes well in negative mode due to the phenolic hydroxyl group and the trifluoromethyl moiety.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
7-OH Efavirenz 330.0 [M-H]⁻258.025
7-OH Efavirenz-d4 (IS) 334.0 [M-H]⁻ 262.0 25

(Note: Transitions may vary slightly based on instrument calibration; always optimize infusion).

Analytical Workflow Diagram

LCMS_Workflow Sample Patient Plasma (100 µL) Spike Spike IS: rac-7-OH-EFV-d4 Sample->Spike Normalization Extract Protein Ppt (ACN + 0.1% FA) Spike->Extract Matrix Removal Centrifuge Centrifuge 10,000g, 10 min Extract->Centrifuge Inject LC Injection (C18 Column) Centrifuge->Inject Supernatant Detect MS/MS Detection (MRM: 334.0 -> 262.0) Inject->Detect Quantification

Figure 2: Step-by-step bioanalytical workflow ensuring internal standard equilibration prior to extraction.

Technical Considerations & Troubleshooting

Deuterium Isotope Effect

In Reverse Phase Chromatography (RPC), deuterated compounds often elute slightly earlier than their non-deuterated analogs due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

  • Expectation: The rac-7-Hydroxy Efavirenz-d4 peak may elute 0.05–0.1 minutes before the analyte.

  • Action: Ensure the integration window covers both the analyte and the IS if they are not perfectly co-eluting, though they should be close enough for the IS to compensate for matrix effects effectively.

Racemic vs. Enantiopure

Efavirenz is administered as the (S)-enantiomer.[4] However, metabolic studies often use racemic standards for cost-effectiveness unless chiral separation is explicitly required.

  • If your LC method is achiral (standard C18), the racemate standard will appear as a single peak and is perfectly suitable for quantifying the biological metabolite.

  • If using a chiral column, the racemate will split into two peaks. You must identify which peak corresponds to the biological metabolite (usually derived from S-Efavirenz) and integrate the corresponding IS peak.

References

  • Pharmaffiliates. rac 7-Hydroxy Efavirenz-d4 (Major) - Product Catalog. Retrieved from (Verified CAS 1189857-89-3 source).

  • Mutlib, A. E., et al. (1999). "Application of stable isotope-labeled internal standards in quantitative LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • Ward, B. A., et al. (2003).[6] "Pharmacokinetics and mutagenicity of 7-hydroxy-efavirenz." Journal of Pharmacology and Experimental Therapeutics.

  • Toronto Research Chemicals. rac-7-Hydroxy Efavirenz-d4 Product Page.[8][9] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for Efavirenz Metabolites. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of 7-Hydroxy Efavirenz in Human Plasma via LC-MS/MS

Executive Summary & Clinical Significance Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[1] While EFV efficacy is well-documented, its metabolic profile is co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[1] While EFV efficacy is well-documented, its metabolic profile is complex and clinically relevant. EFV is primarily metabolized by CYP2B6 to 8-hydroxy efavirenz (8-OH-EFV), but a secondary pathway mediated by CYP2A6 produces 7-hydroxy efavirenz (7-OH-EFV) .[2]

Why this protocol matters:

  • Neurotoxicity & Efficacy: High plasma levels of EFV and its metabolites are linked to neuropsychiatric adverse events, while low levels risk viral resistance.

  • Isomeric Complexity: 7-OH-EFV and 8-OH-EFV are structural isomers with identical molecular weights (MW 331.68) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them. This protocol utilizes optimized chromatographic conditions to achieve baseline separation, ensuring accurate quantitation of the specific 7-OH metabolite.

  • Sensitivity: 7-OH-EFV circulates at lower concentrations than the parent drug, requiring a robust extraction and detection method.

Experimental Workflow & Logic

The following diagram outlines the critical path for this assay. Note the decision to use Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). While PPT is faster, LLE provides superior cleanliness for quantifying minor metabolites and reducing matrix effects in ESI-negative mode.

G Start Plasma Sample (100 µL) IS_Add Add Internal Standard (EFV-d6 or 7-OH-EFV-d4) Start->IS_Add Buffer Buffer Addition (0.1M Sodium Carbonate pH 9.4) *Crucial for maximizing extraction efficiency* IS_Add->Buffer Extraction LLE Extraction Solvent: Ethyl Acetate:Hexane (60:40) Buffer->Extraction Alkalinization PhaseSep Phase Separation (Centrifuge 4000g, 10 min) Extraction->PhaseSep Evap Evaporation & Reconstitution (N2 stream, reconstitute in Mobile Phase) PhaseSep->Evap Organic Layer LC LC Separation (C18 Column, Gradient Elution) *Critical: Sep. of 7-OH & 8-OH Isomers* Evap->LC MS MS/MS Detection (ESI Negative Mode, MRM) LC->MS

Caption: Workflow emphasizing Liquid-Liquid Extraction (LLE) and the critical chromatographic separation of isomers.

Materials and Reagents

Standards
  • Analyte: 7-Hydroxy Efavirenz (Purity >98%).

  • Internal Standard (IS): 7-Hydroxy Efavirenz-d4 (Preferred) or Efavirenz-d6.

    • Expert Note: Using a deuterated analog of the metabolite (d4) compensates best for matrix effects specific to the hydroxy species. If unavailable, EFV-d6 is an acceptable surrogate but requires rigorous matrix factor validation.

Matrix & Solvents[3][4]
  • Blank Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade) and n-Hexane.

  • Mobile Phase: Acetonitrile (LC-MS Grade), Ammonium Acetate, Formic Acid.

Detailed Protocol

Preparation of Stock and Working Solutions[5][6]
  • Stock Solutions: Dissolve 7-OH-EFV and IS in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Serially dilute stock in 50:50 Methanol:Water to create calibration standards (Range: 5 – 2000 ng/mL) and Quality Controls (Low, Mid, High).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen to remove phospholipids that cause ion suppression in negative mode.

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex gently.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH ~9.4).

    • Mechanism:[1][3] Efavirenz and its metabolites are weak acids (pKa ~10.2). Alkalinizing ensures they remain in a non-ionized state for optimal extraction into the organic phase, although pH 9.4 is slightly below pKa, it suppresses ionization sufficiently while keeping the matrix cleaner than highly alkaline conditions.

  • Extraction: Add 1.0 mL of Ethyl Acetate:n-Hexane (60:40 v/v).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube or 96-well collection plate.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.

LC-MS/MS Conditions[8][9]

Chromatography (LC) The separation of 7-OH-EFV from 8-OH-EFV is the critical control point.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (100 x 2.1 mm, 3 µm or sub-2 µm equivalent).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Start Gradient
4.0 70 Elution of Metabolites
5.0 90 Wash
6.0 90 Hold
6.1 30 Re-equilibration

| 8.0 | 30 | End of Run |

Note: 7-OH-EFV typically elutes slightly earlier than 8-OH-EFV on C18 chemistries. Ensure resolution (Rs) > 1.5.

Mass Spectrometry (MS)

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[6]

    • Why Negative? The trifluoromethyl group and the cyclic carbamate make the molecule highly electronegative, providing better sensitivity in negative mode [1, 2].

  • Source Temp: 450°C.

  • Spray Voltage: -4500 V.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
7-OH-Efavirenz 330.0258.0100-25Quantifier
7-OH-Efavirenz 330.0244.0100-30Qualifier
Efavirenz-d6 (IS) 320.1249.0100-25IS Quant
  • Technical Insight: The transition 330 -> 258 corresponds to the loss of 72 Da (likely ring fragmentation). Both 7-OH and 8-OH share these transitions [3], reinforcing the need for the chromatographic separation defined above.

Method Validation & Performance Criteria

To ensure "Trustworthiness," the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Range[3][4][5][10]
  • Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.

  • Model: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99; Standards within ±15% (±20% at LLOQ).

Isomer Selectivity (Crucial Step)

Inject a mixture of 7-OH-EFV and 8-OH-EFV standards.

  • Requirement: Baseline resolution between the two peaks. If peaks overlap, the integration will be biased, and the gradient slope between 1.0 and 4.0 minutes must be flattened.

Matrix Effect & Recovery
  • Matrix Factor: Calculate IS-normalized matrix factor in 6 lots of plasma (including lipemic/hemolyzed). CV should be <15%.[6][4]

  • Recovery: Compare extracted QC samples vs. unextracted standards spiked into blank extract. Target >70% recovery.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steep or column aging.Flatten gradient slope (e.g., 30-50% B over 5 mins). Replace column.
Low Sensitivity ESI source contamination or incorrect pH.Clean curtain plate. Ensure Mobile Phase A has Ammonium Acetate (buffers ionization).
Carryover Sticky analyte on injector needle.Use a strong needle wash: ACN:IPA:Acetone (40:40:20) + 0.1% Formic Acid.[4]
Non-Linear Calibration Saturation of detector.Use a less sensitive transition or dilute high-concentration samples.

References

  • Srivastava, P., et al. (2013). "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLOS ONE. Available at: [Link]

  • Ngaimisi, E., et al. (2010). "Population pharmacogenetic-based pharmacokinetic modeling of efavirenz, 7-hydroxy- and 8-hydroxyefavirenz." The Journal of Clinical Pharmacology. (Contextual grounding for metabolite kinetics).
  • Kim, K.B., et al. (2011).[7] "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." ResearchGate. (Validates fragmentation patterns and isomer challenges). Available at: [Link]

  • Habtewold, A., et al. (2011). "Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS." Therapeutic Drug Monitoring. (Source for metabolite ranges).

Sources

Application

using rac 7-Hydroxy Efavirenz-d4 as an internal standard

Application Note: Quantitative Analysis of 7-Hydroxy Efavirenz in Human Plasma using rac 7-Hydroxy Efavirenz-d4 as Internal Standard Abstract This application note details a robust, self-validating protocol for the quant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 7-Hydroxy Efavirenz in Human Plasma using rac 7-Hydroxy Efavirenz-d4 as Internal Standard

Abstract

This application note details a robust, self-validating protocol for the quantification of 7-Hydroxy Efavirenz (7-OH-EFV) in human plasma. While Efavirenz (EFV) is primarily metabolized to 8-Hydroxy Efavirenz via CYP2B6, the 7-Hydroxy metabolite represents a critical secondary pathway mediated largely by CYP2A6.[1] Accurate quantification of 7-OH-EFV is essential for comprehensive pharmacokinetic (PK) profiling and phenotyping studies. This method utilizes rac 7-Hydroxy Efavirenz-d4 as an internal standard (IS) to compensate for matrix effects and recovery variations. Special attention is given to the instability of 7-OH-EFV in plasma, a distinct challenge compared to the parent drug.

Introduction & Scientific Context

Efavirenz is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV treatment.[2] Its metabolism is complex and prone to significant inter-individual variability due to genetic polymorphisms in cytochrome P450 enzymes.[3]

  • Primary Pathway: EFV

    
     8-OH-EFV (mediated by CYP2B6).[4]
    
  • Secondary Pathway: EFV

    
     7-OH-EFV (mediated primarily by CYP2A6, with minor CYP2B6 contribution).
    

Why Monitor 7-OH-EFV? While 8-OH-EFV is the major metabolite, 7-OH-EFV levels can serve as a specific probe for CYP2A6 activity in the presence of CYP2B6 inhibition or polymorphism (e.g., CYP2B6*6 slow metabolizers). Furthermore, 7-OH-EFV exhibits different toxicity and stability profiles than the 8-OH isomer.

The Internal Standard Strategy: The use of rac 7-Hydroxy Efavirenz-d4 is critical.

  • Deuterium Labeling (d4): Provides a mass shift (+4 Da) to differentiate from the analyte while retaining nearly identical physicochemical properties (solubility, pKa, ionization).

  • Racemic Nature (rac): Efavirenz is administered as the (S)-enantiomer.[1][2] The metabolite formed in vivo is (S)-7-OH-EFV. Using a racemic IS is cost-effective and scientifically valid provided the chromatographic method does not resolve the enantiomers, or if the IS peak is integrated as a whole to normalize the specific analyte enantiomer.

Physicochemical Properties & Stability

PropertyAnalyte: 7-Hydroxy EfavirenzIS: rac 7-Hydroxy Efavirenz-d4
Molecular Weight 331.67 g/mol 335.70 g/mol
Monoisotopic Mass 331.02335.05
Polarity Hydrophobic (LogP ~3.5)Hydrophobic
Ionization Negative Mode (ESI-)Negative Mode (ESI-)
Key Stability Risk Unstable in plasma at RT (>4 hrs) and 60°C.Stable in solvent; susceptible in matrix.

Critical Warning: Unlike the parent drug Efavirenz, which is highly stable, 7-OH-EFV degrades rapidly in plasma at room temperature. Samples must be processed on ice or acidified immediately upon collection.

Method Development Strategy (Visualized)

The following diagram outlines the metabolic context and the analytical workflow, highlighting the critical control points.

G cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Workflow EFV Efavirenz (Parent) CYP2B6 CYP2B6 EFV->CYP2B6 CYP2A6 CYP2A6 EFV->CYP2A6 OH8 8-OH-EFV (Major) CYP2B6->OH8 OH7 7-OH-EFV (Target Analyte) CYP2A6->OH7 Sample Plasma Sample (Keep Frozen!) OH7->Sample Extracted IS_Add Add IS: rac 7-OH-EFV-d4 Sample->IS_Add LLE LLE Extraction (MTBE) IS_Add->LLE LCMS LC-MS/MS (ESI Negative) LLE->LCMS Data Quantification Ratio: Analyte/IS LCMS->Data

Figure 1: Metabolic pathway of Efavirenz highlighting the 7-OH target and the analytical workflow utilizing the deuterated internal standard.

Experimental Protocols

Protocol A: Reagent Preparation
  • Stock Solution (Analyte): Dissolve 7-OH-EFV in Methanol to 1 mg/mL.

  • Stock Solution (IS): Dissolve rac 7-Hydroxy Efavirenz-d4 in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock IS in 50:50 Methanol:Water to a concentration of 500 ng/mL .

    • Rationale: This concentration should yield a signal intensity similar to the mid-range of the calibration curve (e.g., 10^5 - 10^6 cps).

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein Precipitation (PPT) often leaves phospholipids that suppress ionization in negative mode. LLE with MTBE provides a cleaner extract for hydroxylated metabolites.

  • Thaw: Thaw plasma samples on ice (Do not use a water bath due to instability).

  • Aliquot: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (rac 7-OH-EFV-d4). Vortex gently (5 sec).

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 5.0).

    • Mechanism:[5] Acidic/neutral pH ensures the phenolic hydroxyl group (pKa ~9) remains protonated, improving extraction into the organic layer.

  • Extraction: Add 1000 µL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen gas at 35°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile). Vortex and transfer to LC vial.

Protocol C: LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 30% B

    • 5.0 min: Stop (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI).[7][8][9]

  • Polarity: Negative Mode (-) .

    • Note: The benzoxazinone core ionizes efficiently in negative mode ([M-H]-).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
7-OH-EFV 330.1258.1-25100
rac 7-OH-EFV-d4 334.1262.1*-25100
  • Technical Note on d4 Transition: The transition 334.1 -> 262.1 assumes the deuterium label is retained on the core fragment. If the label is on the cyclopropyl ring and that ring is lost during fragmentation, the product ion might be 258.1 (same as analyte). You must perform a Product Ion Scan on your specific IS lot to confirm the correct product ion. If the product ion is 258.1 for the IS, you rely on the precursor mass (334 vs 330) for specificity, which is acceptable but requires ensuring no isotopic cross-talk.

Validation & Quality Assurance

To ensure the method is "Self-Validating," implement these checks:

  • IS Response Consistency:

    • Plot the IS Peak Area across the entire run (Standards, QCs, Samples).

    • Acceptance: Variation should be < 15% CV. A sudden drop indicates matrix suppression or extraction error.

  • Retention Time (RT) Shift:

    • Deuterated standards often elute slightly earlier than non-deuterated analytes.

    • Check: Ensure the IS elutes within ±0.05 min of the analyte or that the integration window covers both.

  • Cross-Talk Check:

    • Inject a high concentration of Analyte (without IS). Monitor the IS channel.

    • Inject a high concentration of IS (without Analyte). Monitor the Analyte channel.

    • Requirement: Interference should be < 20% of the LLOQ signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity for 7-OH-EFV Ion suppression or wrong polarity.Switch to Negative Mode. Ensure Mobile Phase pH is neutral/acidic (Formic acid is good).
IS Peak Splitting Chiral separation of the racemic IS.If the column has partial chiral selectivity, the rac-IS may split. Integrate both peaks as a sum, or switch to a non-chiral C18 column.
High Variation in IS Area Matrix effects (Phospholipids).Switch from PPT to LLE (Protocol B). Monitor phospholipid transitions (m/z 184 or 104 in positive mode) to check for co-elution.
Analyte Degradation Heat/Time exposure.[10]Strictly keep samples on ice. Limit autosampler temperature to 4°C. Process within 2 hours of thawing.

References

  • Avery, L. B., et al. (2011). Simultaneous quantification of efavirenz and its major metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Mutlib, A. E., et al. (1999). Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver cytochrome P450 isoforms involved in the metabolism of efavirenz. Drug Metabolism and Disposition.[1][3][11] Link

  • Ngaimisi, E., et al. (2010). Importance of the CYP2B6 516G>T and 983T>C polymorphisms in the metabolism of efavirenz. European Journal of Clinical Pharmacology. Link

  • Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation.[10] Journal of Pharmaceutical Sciences. Link

Sources

Method

pharmacokinetic profiling of Efavirenz phase I metabolites

Application Note & Protocol Topic: Pharmacokinetic Profiling of Efavirenz Phase I Metabolites Audience: Researchers, scientists, and drug development professionals. Introduction: The Clinical Imperative for Profiling Efa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Pharmacokinetic Profiling of Efavirenz Phase I Metabolites Audience: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Imperative for Profiling Efavirenz Metabolism

Efavirenz (EFV) stands as a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2] Despite its efficacy, EFV exhibits significant interindividual pharmacokinetic variability, which can profoundly impact both therapeutic success and patient safety.[3] Sub-therapeutic plasma concentrations are associated with virologic failure, while elevated concentrations can lead to an increased incidence of central nervous system (CNS) toxicity, including sleep disorders and hallucinations.[2][4][5]

The primary driver of this variability is the extensive hepatic metabolism of Efavirenz, mediated predominantly by the cytochrome P450 (CYP) enzyme system.[3][4] Phase I metabolism, specifically hydroxylation, is the principal clearance pathway. Therefore, a comprehensive understanding and accurate quantification of its phase I metabolites are critical for correlating drug exposure with clinical outcomes, understanding drug-drug interactions, and personalizing therapy based on patient-specific factors like pharmacogenomics.

This guide provides a detailed framework for the pharmacokinetic profiling of Efavirenz's key phase I metabolites, offering both the theoretical basis and practical, field-proven protocols for their analysis.

Part 1: The Metabolic Landscape of Efavirenz

Efavirenz is metabolized into several hydroxylated metabolites, with two primary phase I products dominating its clearance profile. The formation rates and subsequent pathways are highly dependent on the activity of specific CYP enzymes, which are themselves subject to genetic polymorphisms and induction or inhibition by co-administered drugs.[3][6][7]

Key Phase I Metabolic Pathways
  • 8-Hydroxylation (Major Pathway): The principal metabolic route for EFV is hydroxylation at the C8 position to form 8-hydroxyefavirenz (8-OH-EFV).[1][2] This reaction is almost exclusively catalyzed by the CYP2B6 enzyme.[1][8][9] In vitro studies using human liver microsomes (HLMs) have shown that 8-hydroxylation accounts for approximately 77.5% of overall EFV metabolism.[9][10] The resulting 8-OH-EFV metabolite is pharmacologically inactive but has been associated with neurotoxicity.[8][11]

  • 7-Hydroxylation (Minor Pathway): A secondary, but still significant, pathway is the formation of 7-hydroxyefavirenz (7-OH-EFV). This route is primarily catalyzed by CYP2A6 and accounts for about 22.5% of EFV metabolism in vitro.[1][9][10]

  • Secondary Metabolism: The primary metabolite, 8-OH-EFV, can be further metabolized by CYP2B6 to form a secondary metabolite, 8,14-dihydroxyefavirenz.[1][2] These hydroxylated metabolites are subsequently conjugated via Phase II reactions (e.g., glucuronidation) for excretion.[1][2][4]

The profound influence of CYP2B6 on EFV clearance makes genetic variations in the CYP2B6 gene a critical determinant of patient exposure.[3][8][12] Polymorphisms that lead to decreased enzyme activity (i.e., poor metabolizer status) are strongly associated with elevated EFV plasma concentrations and increased risk of toxicity.[11][13]

Data Summary: Key Metabolites and Enzymes
MetaboliteFormation PathwayPrimary EnzymeContribution to ClearanceClinical Relevance
8-hydroxyefavirenz (8-OH-EFV)8-HydroxylationCYP2B6 ~78%[3][9]Major clearance pathway; metabolite linked to neurotoxicity[8][11]
7-hydroxyefavirenz (7-OH-EFV)7-HydroxylationCYP2A6 ~22%[1][9]Minor pathway, but contributes to overall clearance
8,14-dihydroxyefavirenzSecondary OxidationCYP2B6MinorFurther metabolism of the primary active metabolite
Visualization: Efavirenz Phase I Metabolic Pathway

Efavirenz_Metabolism EFV Efavirenz (Parent Drug) OH8_EFV 8-hydroxyefavirenz (Major Metabolite) EFV->OH8_EFV CYP2B6 (Major) EFV->p1 OH8_14_EFV 8,14-dihydroxyefavirenz (Secondary Metabolite) OH8_EFV->OH8_14_EFV CYP2B6 OH8_EFV->p2 OH7_EFV 7-hydroxyefavirenz (Minor Metabolite) OH7_EFV->p2 OH8_14_EFV->p2 Excretion Phase II Conjugation & Excretion p1->OH7_EFV p2->Excretion

Caption: Phase I metabolic conversion of Efavirenz to its primary hydroxylated metabolites.

Part 2: Bioanalytical Methodology & Protocols

The gold standard for the quantitative analysis of Efavirenz and its metabolites in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[14] This technique offers unparalleled sensitivity and selectivity, which is essential for accurately measuring low-concentration metabolites and distinguishing them from the parent drug and endogenous matrix components.[14][15]

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLMs)

Objective: To determine the kinetics of 7-OH-EFV and 8-OH-EFV formation and identify the responsible CYP enzymes.

Rationale: HLMs are a well-established in vitro system containing a rich complement of drug-metabolizing enzymes, including CYPs. This protocol allows for the characterization of metabolic pathways in a controlled environment, free from the complexities of in vivo absorption and distribution.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Efavirenz standard

  • 7-OH-EFV and 8-OH-EFV analytical standards

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold Acetonitrile (ACN) with a suitable internal standard (IS), e.g., ¹³C₆-Efavirenz[14][16]

  • Recombinant human CYP enzymes (for reaction phenotyping, optional)

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system. Prepare serial dilutions of Efavirenz in buffer.

  • Pre-incubation: In a 96-well plate, add HLM solution (final concentration ~0.25 mg/mL) to the buffer/NADPH mix. Pre-incubate at 37°C for 5 minutes to bring the system to temperature.

  • Initiation: Add Efavirenz substrate to each well to initiate the metabolic reaction. Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Termination (Quenching): Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 3500 rpm for 10 minutes) to pellet the precipitated protein.[16]

  • Extraction: Carefully transfer the supernatant to a new 96-well plate for analysis. Dilute with water if necessary to match the initial mobile phase composition.[16]

  • Analysis: Inject the processed sample into the LC-MS/MS system for quantification of 7-OH-EFV and 8-OH-EFV.

Protocol 2: LC-MS/MS Quantification in Human Plasma

Objective: To accurately quantify concentrations of Efavirenz and its phase I metabolites from clinical or pre-clinical plasma samples.

Rationale: This protocol uses a simple and robust protein precipitation method for sample cleanup, which is efficient and suitable for high-throughput analysis.[14][16] The use of a stable isotope-labeled internal standard (¹³C₆-Efavirenz) is critical for correcting for matrix effects and variations in instrument response, ensuring the highest accuracy and precision.[14]

Materials:

  • Human plasma (K₂EDTA or Heparin)

  • Efavirenz, 7-OH-EFV, 8-OH-EFV analytical standards

  • ¹³C₆-Efavirenz (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

Procedure:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Sample Aliquoting: In a 96-well plate, aliquot 50 µL of plasma for each sample, standard, and QC.[14][16]

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL ¹³C₆-Efavirenz) to each well.[16]

  • Mixing & Centrifugation: Vortex-mix the plate for 10 minutes at 500 rpm. Centrifuge at 3500 rpm for 10 minutes to pellet the precipitated proteins.[16]

  • Supernatant Transfer & Dilution: Transfer 70 µL of the supernatant to a clean 96-well plate and dilute with 70 µL of deionized water. This step reduces the organic content of the final sample, improving chromatographic peak shape.[16]

  • Final Mix & Injection: Vortex-mix the plate again and inject 10 µL into the LC-MS/MS system.[16]

Typical LC-MS/MS Instrumental Parameters

The following table provides a starting point for method development. Parameters must be optimized for the specific instrument and column used.

ParameterTypical SettingRationale
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation for lipophilic compounds like EFV and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode or aids in negative ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting analytes from the C18 column.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC-MS, balancing speed and separation efficiency.
Gradient Short gradient from low to high %BAllows for rapid elution and separation of analytes from matrix components.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveESI is standard for these compounds. Negative mode is often cited for EFV.[14][16]
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions EFV: m/z 314.2 → 243.9[14][16]8-OH-EFV: m/z 330 → 258[17]7-OH-EFV: m/z 330 → 258Specific transitions must be optimized. Note that hydroxylated metabolites are isomers and require chromatographic separation.

Part 3: Bioanalytical Method Validation: Ensuring Trustworthiness

A pharmacokinetic study is only as reliable as the bioanalytical method used to generate the data. Validation is the documented process that demonstrates an analytical method is accurate, precise, and reproducible for its intended purpose.[18] All methods used for regulatory submissions must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[18][19][20]

Core Validation Parameters

The following parameters must be assessed as per the FDA's Bioanalytical Method Validation (BMV) Guidance.[18][21][22]

ParameterDefinitionAcceptance Criteria (FDA/ICH)
Accuracy Closeness of mean test results to the true concentration.Mean concentration ±15% of nominal value (±20% at LLOQ).
Precision Repeatability and reproducibility of measurements.Coefficient of variation (CV) or %RSD ≤15% (≤20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Sensitivity The lowest concentration on the calibration curve (LLOQ) that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample.
Calibration Curve The relationship between instrument response and known analyte concentrations.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 is typical.
Stability Chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations within ±15% of the nominal concentration.
Matrix Effect The direct or indirect alteration of analyte response due to interfering components in the sample matrix.IS-normalized matrix factor should have a CV ≤15%.
Visualization: Pharmacokinetic Profiling Workflow

PK_Workflow cluster_sample 1. Sample Source cluster_prep 2. Sample Preparation cluster_analysis 3. Bioanalysis cluster_data 4. Data Processing & Review cluster_output 5. Final Output invivo In Vivo Study (Plasma Collection) prep Protein Precipitation + Internal Standard invivo->prep invitro In Vitro Assay (HLM Incubation) invitro->prep lc Liquid Chromatography (Separation) prep->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration & Concentration Calculation ms->integration validation Method Validation Review (Accuracy, Precision, etc.) integration->validation pk_params Pharmacokinetic Modeling (AUC, Cmax, T½) validation->pk_params report Final Study Report pk_params->report

Caption: A generalized workflow for the pharmacokinetic profiling of drug metabolites.

Conclusion

The pharmacokinetic profiling of Efavirenz's phase I metabolites, particularly 8-hydroxyefavirenz, is a scientifically essential activity in both clinical research and drug development. It provides the mechanistic basis for understanding the wide interpatient variability in drug response and toxicity. By employing robust, validated bioanalytical methods like LC-MS/MS, researchers can generate high-quality data to support pharmacogenomic studies, optimize dosing strategies, and ultimately improve the safety and efficacy of this vital antiretroviral agent. The protocols and validation standards outlined in this guide provide a comprehensive framework for achieving these goals with scientific integrity and trustworthiness.

References

  • Bishara, A. N., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. Available at: [Link]

  • di Iulio, J., et al. (2009). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. Available at: [Link]

  • Bishara, A. N., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2021). Efavirenz Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Patel, D., et al. (2024). Efavirenz. StatPearls. Available at: [Link]

  • Aouri, M., et al. (2016). In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid. Drug Metabolism and Disposition. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Bioanalytical Community. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalytical Community. Available at: [Link]

  • Wang, X., et al. (2024). Activity Variations of CYP2B6 Determine the Metabolic Stratification of Efavirenz. Chemical Research in Toxicology. Available at: [Link]

  • di Iulio, J., et al. (2009). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics. Available at: [Link]

  • ResearchGate. (2025). PharmGKB summary: Efavirenz pathway, pharmacokinetics. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Desta, Z., et al. (2019). Annotation of CPIC Guideline for efavirenz and CYP2B6. ClinPGx. Available at: [Link]

  • Kile, B. A., et al. (2017). Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS One. Available at: [Link]

  • Cho, H., et al. (2007). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate. Available at: [Link]

  • Langmann, P., et al. (2001). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic Drug Monitoring. Available at: [Link]

  • Desta, Z., et al. (2019). Schematic representation of efavirenz metabolism and mechanism of action against HIV. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Efavirenz. Wikipedia. Available at: [Link]

  • Jerling, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. Available at: [Link]

  • Griesel, R., et al. (2019). Pharmacogenetics and pharmacokinetics of CNS penetration of efavirenz and its metabolites. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS One. Available at: [Link]

  • Kile, B. A., et al. (2017). Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Bioanalysis Zone. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Available at: [Link]

  • Khoo, S., et al. (2007). Factors influencing efavirenz and nevirapine plasma concentration: effect of ethnicity, weight and co-medication. NATAP. Available at: [Link]

  • Zhang, T., et al. (2023). Pharmacokinetics of Efavirenz 600mg in Combination with Rifampicin in Chinese HIV/TB Co-Infection Patients. Infectious Diseases and Therapy. Available at: [Link]

Sources

Application

simultaneous quantification of Efavirenz and 7-hydroxy metabolite

Application Note: Simultaneous Quantification of Efavirenz and Hydroxy-Metabolites (7-OH & 8-OH) in Human Plasma via LC-MS/MS Executive Summary & Scientific Rationale The Challenge: Efavirenz (EFV) is a cornerstone Non-N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Simultaneous Quantification of Efavirenz and Hydroxy-Metabolites (7-OH & 8-OH) in Human Plasma via LC-MS/MS

Executive Summary & Scientific Rationale

The Challenge: Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1] Its metabolic profile is a critical determinant of both therapeutic efficacy and neurotoxicity. While 8-hydroxyefavirenz (8-OH-EFV) is the primary metabolite mediated by CYP2B6, 7-hydroxyefavirenz (7-OH-EFV) is a distinct positional isomer formed primarily by CYP2A6.[2]

Why Specificity Matters: Standard C18 methods often fail to chromatographically resolve 7-OH from 8-OH. Because these are isobaric structural isomers (identical m/z), co-elution leads to the overestimation of the primary metabolite and a failure to detect CYP2A6-mediated shunting, which is relevant in patients with CYP2B6 loss-of-function alleles (e.g., 516G>T).

The Solution: This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Biphenyl stationary phase . Unlike standard alkyl-chain phases, the Biphenyl phase utilizes pi-pi interactions to distinguish the subtle steric differences between the 7-hydroxy and 8-hydroxy aromatic substitutions, ensuring baseline separation and accurate simultaneous quantification.

Metabolic Pathway & Mechanistic Insight

The following diagram illustrates the divergent metabolic pathways that necessitate this specific analytical approach.

EfavirenzMetabolism EFV Efavirenz (EFV) [Parent Drug] CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 OH8 8-Hydroxyefavirenz (Neurotoxicity Marker) CYP2B6->OH8 Hydroxylation @ C8 OH7 7-Hydroxyefavirenz (CYP2A6 Marker) CYP2A6->OH7 Hydroxylation @ C7 Gluc Glucuronidation (Phase II) OH8->Gluc OH7->Gluc

Figure 1: Divergent hydroxylation pathways of Efavirenz. 8-OH-EFV is the major metabolite linked to neurotoxicity, while 7-OH-EFV serves as a probe for CYP2A6 activity.

Analytical Methodology

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera)

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Waters Xevo TQ-XS)

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (EFV ionizes efficiently as [M-H]⁻).

Chromatographic Conditions (The Separation Engine)

The choice of column is the single most critical factor for this application.

ParameterSpecificationRationale
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) Biphenyl phases provide superior selectivity for positional isomers (7-OH vs 8-OH) compared to C18 via pi-pi electron interactions.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to suppress ionization of silanols and improve peak shape.
Mobile Phase B MethanolMethanol typically offers better selectivity for pi-active analytes on biphenyl columns than Acetonitrile.
Flow Rate 0.4 mL/minOptimal for electrospray efficiency and backpressure management.
Column Temp 40°CEnhances mass transfer and reduces backpressure.

Gradient Profile:

  • 0.0 - 1.0 min: 40% B (Isocratic hold to elute matrix salts)

  • 1.0 - 6.0 min: 40% -> 75% B (Shallow gradient to resolve isomers)

  • 6.0 - 7.0 min: 75% -> 95% B (Wash)

  • 7.1 min: Re-equilibrate at 40% B.

Mass Spectrometry Parameters (MRM)

Note: 7-OH and 8-OH are isobaric. They are distinguished by Retention Time (RT).

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Approx RT (min)
Efavirenz 314.1244.130225.8
8-OH-EFV 330.1258.135254.2
7-OH-EFV 330.1258.135254.6
EFV-d5 (IS) 319.1248.130225.8

Detailed Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of EFV, 8-OH-EFV, and 7-OH-EFV in Methanol.

  • Calibration Curve: Prepare serial dilutions in drug-free human plasma ranging from 10 ng/mL to 5000 ng/mL .

    • Critical Step: Ensure the 7-OH standard is pure and not contaminated with 8-OH, as commercial standards can sometimes degrade or contain impurities.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for this application to minimize matrix effects that can suppress the signal of the minor 7-OH metabolite.

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (EFV-d5, 500 ng/mL). Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms a distinct upper organic layer that is easy to remove and provides high recovery for moderately lipophilic drugs like EFV.

  • Agitation: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/methanol bath (optional) or carefully pipette the top organic layer (800 µL) into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:Methanol) . Vortex for 1 min and transfer to autosampler vials.

Analytical Workflow Visualization

Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (EFV-d5) Sample->IS LLE LLE Extraction (MTBE) IS->LLE Dry Evaporate & Reconstitute (50:50 MeOH:H2O) LLE->Dry LC LC Separation (Biphenyl Column) Dry->LC MS MS/MS Detection (Negative Mode) LC->MS

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow to ensure sensitivity for minor metabolites.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following system suitability tests must be passed before every batch:

  • Resolution Check: The valley between 8-OH-EFV and 7-OH-EFV must be > 50% (ideally baseline resolution). If they merge, the quantification of 7-OH will be invalid.

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for the LLOQ (10 ng/mL) must be > 10.

  • Carryover: Inject a blank after the highest standard (ULOQ). The analyte peak area in the blank must be < 20% of the LLOQ area.

References

  • Ward, B. A., et al. (2003). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation."[3][4][5] Drug Metabolism and Disposition.

  • Ngaimisi, E., et al. (2010). "Importance of the CYP2B6 516G>T and 983T>C alleles for efavirenz plasma concentrations in HIV-infected patients." European Journal of Clinical Pharmacology.

  • Habtewold, A., et al. (2011). "Quantification of Efavirenz and 8-hydroxyefavirenz in plasma by LC-MS/MS.

  • Olstad, K., et al. (2024).[6] "Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS." Therapeutic Drug Monitoring.

Sources

Method

retention time of rac 7-Hydroxy Efavirenz-d4 in reverse phase HPLC

An Application Note for the Determination of rac-7-Hydroxy Efavirenz-d4 Retention Time by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Introduction: The Analytical Imperative for Efavirenz Metabolites E...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Determination of rac-7-Hydroxy Efavirenz-d4 Retention Time by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction: The Analytical Imperative for Efavirenz Metabolites

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[1] The clinical efficacy and potential for central nervous system side effects of Efavirenz are closely linked to its plasma concentrations, which exhibit significant inter-individual variability.[2] This variability is largely driven by its metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1][3]

The major metabolic pathways involve hydroxylation to form 8-hydroxyefavirenz and 7-hydroxyefavirenz, with the latter being catalyzed principally by the CYP2A6 enzyme.[2][4][5] Monitoring these metabolites is crucial for pharmacokinetic studies and for understanding the complete metabolic profile of the drug.

This application note provides a detailed protocol for the determination of the retention time of racemic 7-Hydroxy Efavirenz-d4 using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The use of a deuterated analog, rac-7-Hydroxy Efavirenz-d4, is highlighted. While deuterated compounds are chemically identical to their non-labeled counterparts and thus exhibit virtually identical chromatographic behavior in RP-HPLC, they are indispensable as internal standards in mass spectrometry-based bioanalysis.[6][7] Their use allows for precise quantification by correcting for variability during sample preparation and analysis.[8][9] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust method for the analysis of this key Efavirenz metabolite.

Chromatographic Principles: A Foundation for Separation

The successful separation of 7-Hydroxy Efavirenz-d4 is predicated on the principles of reverse-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a more polar aqueous-organic mixture.

Causality in Method Design:

  • Analyte Polarity: The introduction of a hydroxyl group onto the Efavirenz molecule significantly increases its polarity compared to the parent drug. Consequently, in a reverse-phase system, 7-Hydroxy Efavirenz will have a weaker interaction with the nonpolar C18 stationary phase and will elute earlier than Efavirenz. The deuterium labeling in the d4 variant does not discernibly alter its polarity or retention behavior under standard HPLC conditions.[6]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. The strength of the mobile phase is controlled by the proportion of the organic modifier; increasing the acetonitrile concentration will decrease retention times.

  • pH Control: The use of a buffer, such as phosphate buffer, at an acidic pH (e.g., 3.5) is critical. By maintaining a pH well below the pKa of any ionizable groups, the analyte is kept in a neutral, non-ionized state, which promotes consistent retention and sharp, symmetrical peak shapes.

  • Column Selection: A C18 column is the standard choice for separating moderately nonpolar compounds like Efavirenz and its metabolites, offering robust performance and excellent resolving power.[10][11]

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for sample preparation and HPLC analysis. It is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory guidelines such as those from the International Council on Harmonisation (ICH).[12][13]

Part 1: Equipment and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 Reverse-Phase Column (e.g., Waters X-Terra Shield, 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • rac-7-Hydroxy Efavirenz-d4 standard

    • Efavirenz reference standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄)

    • Orthophosphoric Acid (85%)

    • Water (HPLC Grade or Milli-Q)

    • Human Plasma (for bioanalytical sample preparation)

    • Trichloroacetic Acid (TCA)

Part 2: Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.5 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of rac-7-Hydroxy Efavirenz-d4 and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

Part 3: Sample Preparation (from Human Plasma)

This protocol utilizes protein precipitation, an effective method for removing proteinaceous interferences from biological samples.[14][15][16]

  • Spiking: Pipette 500 µL of blank human plasma into a 1.5 mL microcentrifuge tube. Add a known volume of the working standard solution to achieve the desired concentration.

  • Precipitation: Add 500 µL of 10% Trichloroacetic Acid (TCA) to the plasma sample.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

Part 4: HPLC Instrumentation and Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.5B: Acetonitrile
Gradient Program 0-2 min: 40% B2-8 min: 40% to 70% B8-10 min: 70% B10-11 min: 70% to 40% B11-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 247 nm[17]
Run Time 15 minutes
Part 5: System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is achieved by making five replicate injections of a working standard solution. The results must meet predefined criteria to ensure the validity of the subsequent analytical run.[18][19]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
%RSD of Retention Time ≤ 1.0%Demonstrates injection precision.
%RSD of Peak Area ≤ 2.0%Demonstrates system precision.

Visual Workflow and Parameter Relationships

The following diagrams illustrate the experimental workflow and the logical relationships governing chromatographic separation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Standard plasma->spike precipitate Add TCA & Vortex spike->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (247 nm) separate->detect data Data Acquisition detect->data integrate Integrate Peak data->integrate identify Identify by Retention Time integrate->identify report Report Result identify->report

Caption: Experimental workflow from sample preparation to final report.

G Analyte Analyte Properties (e.g., Polarity) RetentionTime Retention Time (tR) Analyte->RetentionTime Inverse relationship (Higher polarity -> Lower tR) MobilePhase Mobile Phase (% Organic) MobilePhase->RetentionTime Inverse relationship (Higher % Organic -> Lower tR) StationaryPhase Stationary Phase (C18) StationaryPhase->RetentionTime Direct relationship (Stronger interaction -> Higher tR)

Caption: Key factors influencing analyte retention time in RP-HPLC.

Expected Results

Under the specified chromatographic conditions, rac-7-Hydroxy Efavirenz-d4 is expected to elute as a sharp, well-defined peak.

  • Expected Retention Time: Based on published data for Efavirenz (which typically elutes between 5 and 6 minutes under similar gradient conditions[10][20]), the more polar 7-Hydroxy Efavirenz-d4 is anticipated to have a retention time of approximately 4.0 to 5.0 minutes .

  • Co-elution: The non-deuterated rac-7-Hydroxy Efavirenz will have an identical retention time.

  • Resolution: When analyzed alongside the parent drug, Efavirenz, the peak for 7-Hydroxy Efavirenz-d4 should be well-resolved from the later-eluting Efavirenz peak, with a resolution value (Rs) significantly greater than 2.0.

CompoundExpected Retention Time (min)Key Chromatographic Characteristic
rac-7-Hydroxy Efavirenz-d4 ~ 4.0 - 5.0 More polar than parent drug, elutes earlier.
Efavirenz~ 5.5 - 6.5Less polar than hydroxylated metabolite, retained longer.

Conclusion

This application note provides a robust and reliable RP-HPLC method for determining the retention time of rac-7-Hydroxy Efavirenz-d4. The detailed protocol, grounded in established chromatographic principles and incorporating essential system suitability checks, ensures trustworthiness and reproducibility. By explaining the causality behind the experimental design, this guide empowers researchers to not only apply the method but also to adapt it for related analytical challenges in the field of antiretroviral drug development and metabolic profiling.

References

  • Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. (2017). PLOS ONE. Available at: [Link][10][20][21][22]

  • PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). (n.d.). PMC, NIH. Available at: [Link][3]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Available at: [Link][6]

  • Efavirenz. (2024). StatPearls, NCBI Bookshelf. Available at: [Link][1]

  • Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. (2017). Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at: [Link][2]

  • Efavirenz Pathway, Pharmacokinetics. (n.d.). ClinPGx. Available at: [Link]

  • HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. (2025). Journal of University of Shanghai for Science and Technology. Available at: [Link][11]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link][12]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link][13]

  • Sample Preparation for HPLC. (n.d.). Vanderbilt University. Available at: [Link][23]

  • Development and Validation of New Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Efavirenz i. (2011). Indian Journals. Available at: [Link][24]

  • Population pharmacogenetic-based pharmacokinetic modeling of efavirenz, 7-hydroxy- and 8-hydroxyefavirenz. (n.d.). PMC, NIH. Available at: [Link][4]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link][18]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. Available at: [Link][14]

  • How to prepare plasma samples for HPLC analysis?. (2013). ResearchGate. Available at: [Link][15]

  • Simultaneous determination of efavirenz,... (n.d.). Journal of Pharmaceutical and Biomedical Analysis, Ovid. Available at: [Link]

  • Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. Available at: [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Available at: [Link][16]

  • Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. (n.d.). PMC, NIH. Available at: [Link][5]

  • Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. (2022). TÜBİTAK Academic Journals. Available at: [Link]

  • Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. (2025). ResearchGate. Available at: [Link][25]

  • Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. (2017). PubMed. Available at: [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. Available at: [Link][8]

  • High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. (n.d.). PubMed. Available at: [Link][17]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link][26]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Available at: [Link][19]

  • Method development and validation for the estimation of Efavirenz by RP-HPLC method. (n.d.). ResearchGate. Available at: [Link][27]

  • Efavirenz. (n.d.). PubChem, NIH. Available at: [Link][28]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Efavirenz &amp; Metabolite Analysis

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 21, 2026 Introduction Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 21, 2026

Introduction

Welcome. If you are analyzing Efavirenz (EFV) and its primary metabolites (8-hydroxy-efavirenz, 7-hydroxy-efavirenz, and their glucuronide conjugates), you are likely facing a "polarity paradox." EFV is highly lipophilic (logP ~4.6), while its glucuronides are highly polar.

This polarity span makes minimizing matrix effects (ME) difficult because a generic gradient often suppresses the early-eluting polar metabolites (via salts/unretained compounds) or the late-eluting parent (via phospholipids). Furthermore, phospholipid buildup and in-source fragmentation are silent killers in this assay.

This guide moves beyond standard protocols to address the causality of bioanalytical failures.

Module 1: Diagnosing the Invisible (Matrix Effects)

Q: My internal standard response is fluctuating between patient samples. How do I prove this is a matrix effect and not an instrument issue?

A: You must map the ionization environment. Fluctuating IS response is the hallmark of "relative matrix effect." To validate this, do not rely solely on extraction recovery. You must perform a Post-Column Infusion (PCI) experiment.

The Diagnostic Protocol (PCI)
  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of your analyte standard (100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix (plasma/urine processed exactly like your samples).

  • Observation: Monitor the baseline. A flat baseline indicates no effect. Dips indicate Ion Suppression ; peaks indicate Ion Enhancement .

  • Overlay: Overlay your analyte's retention time. If your analyte elutes during a "dip," you have a matrix problem.

Visualizing the Matrix Factor Calculation

To quantify this, we use the Matuszewski method (2003).

MatrixFactor SetA Set A: Neat Standard (Analyte in Mobile Phase) CalcMF Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) SetA->CalcMF SetB Set B: Post-Extraction Spike (Analyte spiked into Extracted Blank Matrix) SetB->CalcMF CalcRec Calculate Recovery (RE) RE = Area(Set C) / Area(Set B) SetB->CalcRec SetC Set C: Pre-Extraction Spike (Standard extraction protocol) SetC->CalcRec Result Interpretation: MF < 0.85 = Suppression MF > 1.15 = Enhancement CalcMF->Result

Figure 1: Logic flow for distinguishing Extraction Recovery from Matrix Effects (Matuszewski Method).

Module 2: The "Ghost" Peaks (Phospholipid Removal)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. It’s cheap and fast, but my baseline is rising over time. Why?

A: PPT is a "dirty" technique. It removes proteins but leaves 99% of phospholipids (phosphatidylcholines/lyso-PCs) in the supernatant.

The Mechanism of Failure: Phospholipids are highly retentive on C18 columns. In a standard 5-minute run, they may not elute. They accumulate on the column and elute randomly in subsequent injections (Run #5, #10, etc.), causing unpredictable suppression.

The Solution: Solid Phase Extraction (SPE) or Phospholipid Removal Plates Switching to a HybridSPE or Ostro plate mechanism is superior to simple PPT. If using traditional SPE, a Mixed-Mode Anion Exchange (MAX) is recommended to capture the acidic glucuronides while washing away neutral lipids.

Comparative Data: Extraction Efficiency vs. Cleanliness
MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (Normalized)
Protein Precip (ACN) >95%< 5% (Poor)0.65 (High Suppression)
LLE (MTBE) ~85% (Parent)~40% (Glucuronides)> 98%0.98 (Clean)
HybridSPE-PPT >90%> 99%1.02 (Ideal)

Note: LLE is excellent for the parent drug but risks losing the polar glucuronides unless the pH is strictly controlled.

Module 3: The Glucuronide Artifact (Critical Warning)

Q: My 8-OH-Efavirenz levels are suspiciously high, but my calibration curve looks fine. What is happening?

A: You are likely experiencing In-Source Fragmentation .

The Mechanism: Efavirenz glucuronides are thermally labile. In the hot ESI source, the glucuronide moiety can cleave before mass selection. The mass spectrometer then detects this fragment as the hydroxy-metabolite (8-OH-EFV).

The Proof: If the glucuronide co-elutes with the hydroxy metabolite, the "fragmented" signal adds to the "real" signal, artificially inflating your concentration.

The Fix: You must chromatographically separate the glucuronide from the aglycone (hydroxy form).

GlucuronideSeparation cluster_bad Risk Scenario: Co-elution cluster_good Correct Scenario: Chromatographic Resolution G_Bad Glucuronide (Elutes @ 2.5 min) Source ESI Source (Heat) G_Bad->Source Enters H_Bad 8-OH-EFV (Elutes @ 2.5 min) H_Bad->Source Det Detector (Reads m/z of 8-OH) Source->Det Fragments to 8-OH (False Signal) Source->Det Real 8-OH Source->Det Separated in Time No Interference G_Good Glucuronide (Elutes @ 1.8 min) G_Good->Source H_Good 8-OH-EFV (Elutes @ 3.2 min) H_Good->Source

Figure 2: Impact of chromatographic separation on preventing false-positive metabolite quantification.

Module 4: Stability & Sample Handling

Q: We heat-inactivate our HIV plasma samples (60°C for 1 hour). Is this acceptable?

A: NO. This is a critical error for metabolite analysis.

While Efavirenz (parent) is stable, 7-hydroxy-efavirenz and 8,14-dihydroxy-efavirenz are highly unstable under heat treatment.[1]

  • Data: 60°C for 1 hour causes 90-95% loss of 7-OH-EFV.[1]

  • Protocol Change: You must use solvent-detergent inactivation (e.g., Triton X-100) or analyze samples without heat inactivation in a BSL-2+ facility.

Recommended Protocol: Optimized Hybrid Extraction

To capture both lipophilic EFV and polar glucuronides while removing phospholipids:

  • Aliquot: 50 µL Plasma.

  • IS Addition: Add 20 µL Stable Isotope Labeled IS (d5-EFV or 13C6-EFV). Do not use analogs.

  • Precipitation: Add 150 µL 1% Formic Acid in Acetonitrile (The acid helps stabilize glucuronides and precipitate proteins).

  • Agitation: Vortex 2 min @ 1000 rpm.

  • Phospholipid Removal: Pass the supernatant through a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE) using vacuum.

  • Dilution: Dilute the eluate 1:1 with water (to match initial mobile phase strength and prevent peak broadening of early eluters).

  • Injection: 5 µL onto a C18 Column (High aqueous start).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Bordin-Andriguetti, N., et al. (2021).[1] Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences.

  • Mutlib, A. E., et al. (1999). Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver cytochrome P450 isoforms involved in the metabolism of efavirenz. Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Optimization

Technical Support Center: Troubleshooting Deuterium Exchange in Efavirenz Standards

Welcome to the technical support center for deuterated Efavirenz standards. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled Efavirenz in quantitative L...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for deuterated Efavirenz standards. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled Efavirenz in quantitative LC-MS/MS applications. Unintended hydrogen-deuterium (H/D) exchange can compromise the integrity of an analysis, leading to inaccurate quantification and flawed results.[1] This document provides in-depth, cause-and-effect troubleshooting advice to help you identify, mitigate, and control these issues.

I. Frequently Asked Questions (FAQs): The Science Behind the Standard

This section addresses the most common issues encountered during the use of deuterated Efavirenz standards, organized by experimental stage.

Core Concepts & Standard Integrity

Q1: I'm seeing a loss of my deuterium label (e.g., observing Efavirenz-d4 instead of Efavirenz-d5). What is happening?

A1: You are likely observing back-exchange . This is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, moisture).[2][3] This process is highly dependent on the location of the deuterium label, solvent pH, temperature, and the duration of exposure to protic (hydrogen-donating) solvents.[4][5] The most common culprits are labile protons on heteroatoms (like N-H or O-H), which exchange almost instantaneously. For Efavirenz, the key site of exchange is the amide proton (-NH-).

Q2: Which proton on the Efavirenz molecule is most susceptible to exchange?

A2: The hydrogen atom on the nitrogen within the benzoxazinone ring system (the amide proton) is the most labile and prone to exchange. Its acidity is influenced by the electron-withdrawing groups on the molecule. Deuterium labels placed on stable carbon positions, such as the cyclopropyl ring or aromatic ring, are significantly more resistant to exchange under typical analytical conditions. When sourcing a standard, it is critical to select one where labels are on chemically stable positions.[1]

Sample Preparation & Handling

Q3: What is the best solvent to dissolve and store my Efavirenz-dn standard?

A3: For long-term storage of stock solutions, aprotic solvents like acetonitrile (ACN) or methanol (MeOH) are recommended. However, even these solvents contain trace amounts of water. For daily use and working solutions, prepare them fresh if possible. If you must use aqueous buffers, keep the pH low (ideally pH 2.5-3.0) and the temperature at or below 4°C to minimize the exchange rate.[3][4][6]

Q4: How does pH affect the stability of the deuterium label?

A4: The rate of H/D exchange is catalyzed by both acid and base. The rate is slowest at approximately pH 2.5-3.[4] Under neutral or basic conditions (pH > 7), the exchange rate of the amide proton increases significantly.[5] Therefore, sample preparation steps involving high pH buffers pose a substantial risk to the integrity of the label. Studies on Efavirenz have shown it is stable under neutral and acidic conditions, but degradation can occur under strong basic conditions.[7]

pH RangeExchange RateRisk LevelRecommendation
< 2.5IncreasingModerateAcceptable for quenching, but minimize time
2.5 - 4.0 Minimal Low Optimal range for LC-MS mobile phase & sample diluent
4.0 - 7.0IncreasingModerateAvoid prolonged exposure
> 7.0RapidHighAvoid; poses significant risk of label loss

Q5: My sample extraction protocol (e.g., LLE, SPE) uses a high pH buffer. How can I prevent back-exchange?

A5: This is a common challenge. The best practice is to spike the deuterated internal standard into the sample after any high-pH steps, just before the final evaporation and reconstitution step.[1] If the standard must be present during extraction to account for recovery losses, you must work quickly, keep samples cold (on an ice bath), and neutralize the pH as rapidly as possible post-extraction.

LC-MS Analysis

Q6: Can deuterium exchange happen on the LC column? How do I stop it?

A6: Yes, significant back-exchange can occur during chromatographic separation, as the standard is exposed to large volumes of mobile phase.[5] To mitigate this:

  • Use an acidic mobile phase: Maintain a pH between 2.5 and 3.5 using an additive like 0.1% formic acid.

  • Keep the column cool: Lowering the column temperature to 10°C or even sub-ambient temperatures dramatically slows the exchange rate.[5][6]

  • Use fast gradients: Shorter chromatographic run times reduce the residence time on the column, minimizing the opportunity for exchange.[6][8]

Q7: Should I use deuterated solvents (e.g., D₂O, MeOD) in my mobile phase?

A7: While using deuterated solvents would eliminate the source of back-exchange, it is generally not practical or cost-effective for routine quantitative analysis. The strategies of low pH, low temperature, and fast gradients are typically sufficient to control on-column exchange to an acceptable level (<1-2%).

II. Visualizing the Problem: Structure and Workflow

Understanding where and why exchange occurs is the first step to prevention.

Efavirenz: Site of Exchange

The diagram below highlights the amide proton on the Efavirenz molecule, which is the primary site of hydrogen-deuterium exchange.

Caption: Chemical structure of Efavirenz with the labile amide proton highlighted.

Workflow Analysis: Identifying High-Risk Steps

This workflow illustrates a typical sample analysis pipeline, pinpointing stages where deuterium back-exchange is most likely to occur.

Caption: Experimental workflow highlighting steps with high (red) and moderate (yellow) risk of back-exchange.

III. Step-by-Step Troubleshooting & Protocols

When facing deuterium exchange issues, a systematic approach is key.

Diagnostic Decision Tree

Use this flowchart to diagnose the potential source of your deuterium label instability.

Troubleshooting_Tree decision decision result result start Start: Deuterium Loss Observed q1 Is exchange seen in a direct infusion of a fresh standard (prepared in ACN/MeOH)? start->q1 q2 Is exchange seen after sample preparation but before injection? q1->q2 No res1 Source is likely MS inlet/ source conditions. Check for high source temps. q1->res1 Yes res2 Source is sample preparation. Proceed to Q3. q2->res2 Yes res4 Source is LC separation. Proceed to Q4. q2->res4 No q3 Does your sample prep involve high pH (>7) or high temp (>40°C)? res3 High pH/temp is the likely cause. Modify protocol: lower pH/temp, spike IS post-extraction. q3->res3 Yes res6 Problem is complex. Re-evaluate all steps. Consider standard integrity. q3->res6 No q4 Is your LC mobile phase pH > 4 or column temp > 30°C? res5 LC conditions are the likely cause. Modify method: lower pH to ~3, lower column temp to <25°C. q4->res5 Yes q4->res6 No res2->q3 res4->q4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Hydroxy Efavirenz Metabolites

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of hydroxy efavirenz metabolites. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of hydroxy efavirenz metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during the quantitative analysis of these critical analytes. Asymmetrical peaks can severely compromise the accuracy and reproducibility of your results, impacting everything from pharmacokinetic studies to metabolic profiling.[1][2]

This document provides in-depth, experience-driven troubleshooting strategies that go beyond simple checklists to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve these issues systematically, ensuring the integrity and quality of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when analyzing hydroxy efavirenz metabolites via liquid chromatography.

Q1: Why am I observing significant peak tailing with my hydroxy efavirenz metabolites, but not with the parent drug, efavirenz?

A: This is a classic and expected challenge. The difference in chromatographic behavior stems directly from the metabolic addition of a hydroxyl (-OH) group. Efavirenz itself is relatively non-polar. However, its hydroxylated metabolites, such as 8-hydroxyefavirenz, are significantly more polar.[3] This polar phenolic hydroxyl group is prone to undesirable secondary interactions with the stationary phase and HPLC system components, which are the primary cause of peak tailing.[4][5]

These interactions fall into two main categories:

  • Silanol Interactions: The hydroxyl group on your analyte can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][6] These interactions act as a secondary, non-hydrophobic retention mechanism, delaying the elution of a fraction of the analyte molecules and causing the characteristic "tail".[7][8]

  • Metal Chelation: Analytes containing electron-donating groups, like hydroxyls, can interact with trace metal ions present in the stainless-steel components of the HPLC system (e.g., column body, frits, tubing) or within the silica packing itself.[1][4][9] This chelation can lead to severe peak distortion and even complete loss of signal at low concentrations.[9][10]

Q2: I suspect silanol interactions are the main problem. What is the most direct way to solve this?

A: The most effective strategy to combat silanol interactions is to control the mobile phase pH. By lowering the pH, you can suppress the ionization of the silanol groups, which are acidic in nature.

Operating at a low pH (e.g., pH < 3) ensures that the vast majority of silanol groups are in their neutral, protonated form (Si-OH).[5][7][8] This minimizes the strong ionic interactions between the analyte and the stationary phase, leading to a more symmetrical peak shape. Using a mobile phase additive like 0.1% trifluoroacetic acid or formic acid is a common and effective way to achieve this.[11]

Q3: How do I choose the right HPLC column to prevent tailing from the start?

A: Proactive column selection is critical. For polar, potentially problematic compounds like hydroxy efavirenz, you should avoid older, "Type A" silica columns. Instead, opt for modern columns that are specifically designed to minimize silanol activity:

  • High-Purity, End-Capped Columns: Select columns made from high-purity silica (Type B) where residual silanols have been "end-capped." End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilane) to the free silanols, effectively shielding them from interacting with your analyte.[5][6][7]

  • Polar-Embedded or Shielded Columns: These columns have a polar functional group embedded near the base of the C18 chain. This feature helps to shield the analyte from residual silanols and can improve peak shape for basic and polar compounds.[12]

  • Hybrid Particle Columns: Columns with organic/inorganic hybrid particles often exhibit reduced silanol activity and improved pH stability, offering better peak shapes for challenging compounds.

Q4: My peak shape is still poor even after optimizing the mobile phase and using a modern column. Could my HPLC system be the culprit?

A: Absolutely. If method-related factors have been addressed, the issue may lie with the hardware. As mentioned in Q1, interactions between your analyte and the metal surfaces of your HPLC system can cause significant peak tailing.[10][13] This is particularly problematic for analytes that can act as chelating agents.[14]

Consider the following:

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from using long or wide-bore tubing between the column and detector) can cause peak broadening and tailing.[4][12] Ensure all connections are properly fitted and use tubing with a narrow internal diameter (e.g., 0.005").[12]

  • System Contamination: Trace metal ions can leach from stainless steel components, especially under certain mobile phase conditions.[14] These ions can adsorb onto the column's stationary phase and create active sites that cause tailing.[10] Using a bio-inert or metal-free system can dramatically improve results for sensitive analytes.[9][15]

Part 2: In-Depth Troubleshooting Guides

Follow this systematic approach to diagnose and resolve peak tailing issues with hydroxy efavirenz metabolites.

Guide 1: Systematic Troubleshooting Workflow

Before making random changes, it's crucial to follow a logical diagnostic sequence. This workflow helps isolate the root cause efficiently.

TroubleshootingWorkflow start Peak Tailing Observed for Hydroxy Efavirenz Metabolites method_check Step 1: Evaluate Method Parameters start->method_check column_check Step 2: Assess Column Health method_check->column_check If tailing persists ph_optim Optimize Mobile Phase pH (See Guide 2) method_check->ph_optim buffer_check Check Buffer (Type & Concentration) method_check->buffer_check overload_check Test for Overload (Dilute Sample) method_check->overload_check system_check Step 3: Inspect System Hardware column_check->system_check If tailing persists column_type Verify Column Type (End-capped, Hybrid?) column_check->column_type column_age Check Column History (& Age) column_check->column_age column_clean Flush/Clean Column (See Protocol 2) column_check->column_clean dead_volume Minimize Dead Volume (Check Tubing/Fittings) system_check->dead_volume metal_interact Consider Metal Interactions (Passivate System) system_check->metal_interact end Symmetrical Peak Achieved system_check->end Problem Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Guide 2: The Role of Secondary Interactions

The primary cause of peak tailing for polar analytes like hydroxy efavirenz is the presence of multiple retention mechanisms.[1][7] While the desired mechanism is hydrophobic interaction with the C18 chains, secondary polar interactions with the silica surface cause issues.

SecondaryInteractions cluster_surface Silica Stationary Phase Surface c18_1 C18 Chain silanol Residual Silanol (Si-OH) c18_2 C18 Chain analyte Hydroxy Efavirenz Metabolite analyte->c18_1 Primary Retention (Desirable) analyte->silanol Secondary Interaction (Causes Tailing)

Caption: Primary vs. secondary interactions causing peak tailing.

Guide 3: Experimental Protocols for Troubleshooting
Protocol 1: Mobile Phase pH Scouting Experiment

This protocol will determine the optimal mobile phase pH to minimize silanol interactions.

Objective: To evaluate the effect of mobile phase pH on the peak shape of hydroxy efavirenz metabolites.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Acids/Buffers: Formic acid, trifluoroacetic acid (TFA), ammonium formate.

  • Your analytical column (e.g., a modern, end-capped C18).

  • A standard solution of your hydroxy efavirenz metabolite.

Procedure:

  • Prepare Mobile Phase A Stocks (Aqueous):

    • Condition 1 (Low pH): Prepare 0.1% formic acid in water (v/v). Measure the pH (should be ~2.7).

    • Condition 2 (Mid pH): Prepare 10 mM ammonium formate in water. Adjust pH to 3.5 with formic acid.

    • Condition 3 (Higher pH - for comparison): Prepare 10 mM ammonium formate in water. Adjust pH to 6.0 with formic acid.

  • Prepare Mobile Phase B: 100% Acetonitrile or Methanol.

  • Equilibrate the System: Start with Condition 1. Equilibrate the column with your intended gradient (e.g., 95:5 A:B) for at least 15-20 column volumes.

  • Inject Standard: Inject your hydroxy efavirenz metabolite standard.

  • Record Data: Record the chromatogram, paying close attention to the peak asymmetry factor (As) or USP tailing factor (Tf). An ideal value is 1.0; values > 1.2 indicate tailing.[7]

  • Repeat for Other Conditions: Thoroughly flush the system and re-equilibrate with Condition 2, then repeat the injection. Finally, repeat the process for Condition 3.

  • Analyze Results: Compare the peak shapes from the three conditions. It is highly probable that the lowest pH condition will yield the most symmetrical peak.[5][7]

Protocol 2: System Passivation and Column Cleaning

If you suspect metal contamination is contributing to peak tailing, passivating the system can help.

Objective: To remove adsorbed metal ions from the HPLC flow path and column, and to create a more inert surface.

Procedure:

  • System Passivation (without column):

    • Warning: Consult your HPLC manufacturer's guidelines before performing this procedure.

    • Replace the column with a union.

    • Flush the entire system (flow path, injector, needle) with a sequence of solvents:

      • HPLC-grade water (20 min)

      • Isopropanol (20 min)

      • Strong acid (e.g., 6N Nitric Acid - USE EXTREME CAUTION AND PPE ) (30 min)

      • HPLC-grade water until the eluent is neutral (check with pH paper)

      • Isopropanol (20 min)

    • Alternatively, a safer approach involves flushing with a chelating agent like a 10 mM citric acid solution for 1-2 hours, followed by a thorough water and isopropanol rinse.[10]

  • Column Cleaning/Restoration:

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction at a low flow rate (e.g., 0.5 mL/min).

    • Use a sequence of strong solvents to remove contaminants. A typical sequence for a C18 column is:

      • Water

      • Acetonitrile

      • Isopropanol

      • Hexane (if non-polar contaminants are suspected)

      • Isopropanol

      • Acetonitrile

      • Water

    • Re-equilibrate the column in your mobile phase in the forward direction.

Part 3: Data Summary & Recommended Starting Conditions

To streamline your method development, use the following table as a guide.

Table 1: Troubleshooting Summary for Peak Tailing
Symptom Potential Cause Recommended Solution & Rationale
All peaks tail, especially polar metabolites.Secondary Silanol Interactions Lower mobile phase pH to < 3.0 using 0.1% formic or trifluoroacetic acid. This protonates silanols, minimizing ionic interactions.[5][7][8]
Tailing is severe and persists at low pH.Metal Chelation Use a bio-inert HPLC system or a column with hybrid surface technology.[9][10] Alternatively, add a weak chelating agent (e.g., 10-50 µM medronic acid) to the mobile phase.[10]
Tailing worsens with higher concentration.Mass Overload Reduce injection volume or dilute the sample. This ensures the analysis stays within the column's linear capacity.[4][15]
All peaks are broad and tailing.Extra-Column Volume Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[4][12]
Peak tailing appears suddenly on a reliable method.Column Contamination/Degradation Flush the column with strong solvents (see Protocol 2). Replace the column if performance is not restored.[4][16]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Hofman, J. N., et al. (n.d.). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry.
  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF.
  • International Journal of Applied Pharmaceutics. (2025, July 24). HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. Retrieved from International Journal of Applied Pharmaceutics.
  • ResearchGate. (n.d.). Method development and validation for the estimation of Efavirenz by RP-HPLC method.
  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyefavirenz. PubChem Compound Database. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Ward, B. A., et al. (n.d.). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. PMC. Retrieved from [Link]

  • Gupta, S., et al. (2017, May 15). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS ONE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of HPLC/UV-procedure for efavirenz quantitative determination. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide.
  • ResearchGate. (n.d.). Main metabolites of efavirenz.
  • PubMed. (n.d.). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Semantic Scholar. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
  • YouTube. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of rac 7-Hydroxy Efavirenz-d4

Topic: Stability of rac 7-Hydroxy Efavirenz-d4 in frozen plasma samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists and Researchers Status: Active Last Updated: Febr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of rac 7-Hydroxy Efavirenz-d4 in frozen plasma samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists and Researchers

Status: Active Last Updated: February 21, 2026 Product Scope: rac 7-Hydroxy Efavirenz-d4 (Internal Standard) Application: LC-MS/MS Bioanalysis of Efavirenz Metabolites in Plasma

Executive Summary: The Stability "Gotcha"

Critical Alert: Unlike the parent drug Efavirenz (EFV) and its 8-hydroxy metabolite, 7-Hydroxy Efavirenz (7-OH-EFV) is chemically unstable in plasma at standard freezer temperatures (-20°C).

Many researchers assume that because Efavirenz is robust, its metabolites are too. This assumption leads to method validation failures, specifically regarding Internal Standard (IS) response drift. If you are observing declining IS response for rac 7-Hydroxy Efavirenz-d4 in frozen samples, it is likely due to matrix-mediated degradation , not deuterium exchange.

Key Stability Data Points:

  • -20°C Storage: Significant degradation (17–50% loss) observed over 90 days.[1]

  • Heat Inactivation (60°C): Catastrophic loss (>90%) within 1 hour.[1]

  • -80°C Storage: Recommended for long-term stability.

Troubleshooting Workflow: Diagnosing IS Instability

If your Internal Standard response is variable or declining, follow this logic flow to isolate the root cause.

TroubleshootingFlow Start Issue: Low/Variable IS Response (rac 7-OH-EFV-d4) CheckStorage 1. Check Storage Temp Start->CheckStorage IsMinus20 Stored at -20°C? CheckStorage->IsMinus20 CheckHeat 2. Check Heat Treatment IsMinus20->CheckHeat No (-80°C) Sol_Temp ROOT CAUSE: Temp Instability Action: Move to -80°C immediately. IsMinus20->Sol_Temp Yes IsHeatTreated Heat Inactivated? (e.g., 60°C for HIV) CheckHeat->IsHeatTreated CheckChrom 3. Check Chromatography IsHeatTreated->CheckChrom No Sol_Heat ROOT CAUSE: Thermal Degradation Action: Skip heat or add IS after cooling. IsHeatTreated->Sol_Heat Yes IsRacemicSplit Split Peaks? (Racemic IS on Chiral Column) CheckChrom->IsRacemicSplit Sol_Chiral ROOT CAUSE: Chiral Separation Action: Switch to achiral column or integrate both peaks. IsRacemicSplit->Sol_Chiral Yes Sol_Matrix ROOT CAUSE: Matrix Effect Action: Check Phospholipids. IsRacemicSplit->Sol_Matrix No

Figure 1: Decision tree for diagnosing signal loss in 7-Hydroxy Efavirenz-d4 workflows.

Frequently Asked Questions (Technical FAQ)

Q1: Why is my rac 7-Hydroxy Efavirenz-d4 signal dropping in stored QC samples?

A: The 7-hydroxy metabolite has a known stability liability in plasma that the parent drug does not. Research indicates that 7-OH-EFV degrades significantly at -20°C.

  • Mechanism: While the exact mechanism is often matrix-dependent oxidation or hydrolysis, the degradation is chemically driven rather than enzymatic, as it occurs in frozen states over time.

  • Solution: All study samples and QCs containing this analyte/IS must be stored at -80°C .

Q2: Can I use heat inactivation (56-60°C) for HIV-positive plasma samples?

A: No. Standard biosafety protocols for HIV often mandate heating plasma at 60°C for 30–60 minutes. However, 7-OH-EFV is thermally labile.[1]

  • Data: 60°C treatment can cause >90% loss of 7-OH-EFV.[1]

  • Workaround: If you must heat-inactivate the patient sample before extraction, you cannot quantify 7-OH-EFV accurately.[1] If you are only using the d4 as an IS for other stable analytes, add the IS after the heat step and after the sample has cooled to room temperature.

Q3: I am using "rac" (racemic) IS, but Efavirenz is chiral. Does this matter?

A: It depends on your chromatography.

  • Achiral Column (e.g., C18): The (S) and (R) enantiomers of the racemic IS will co-elute. The signal will appear as a single peak. This is acceptable.

  • Chiral Column: The racemic IS will split into two peaks (S-d4 and R-d4). If your patient samples only contain the S-metabolite, you must ensure you are integrating the correct IS peak (S-d4) or summing them consistently, though using an enantiopure IS is preferred for chiral assays to avoid "isotope effect" shifts in retention time.

Q4: Is the deuterium label (d4) itself unstable (H/D exchange)?

A: Unlikely in stored plasma. Deuterium exchange usually requires extreme pH (strong acid/base) or specific enzymatic catalysis in vivo. In stored plasma (pH ~7.4), the d4 label on Efavirenz analogs (typically on the cyclopropyl or benzoxazinone ring) is stable. The loss of signal is due to the degradation of the entire molecule, not just the label.

Validation Protocol: Stability Assessment

To prove stability (or lack thereof) in your specific matrix, perform the following "Stress Test" based on FDA M10 guidelines.

Experimental Design

Objective: Determine the safe storage window for 7-OH-EFV-d4 at -20°C vs -80°C.

Table 1: Stability Experiment Setup

ParameterCondition A (Risk)Condition B (Control)
Storage Temp -20°C ± 5°C-80°C ± 10°C
Matrix Human Plasma (K2EDTA)Human Plasma (K2EDTA)
Spike Conc. Low QC & High QCLow QC & High QC
Timepoints T=0, 24h, 1 week, 1 monthT=0, 24h, 1 week, 1 month
Replicates n=6 per leveln=6 per level
Protocol Steps
  • Spike: Prepare bulk plasma spiked with rac 7-Hydroxy Efavirenz-d4.

  • Aliquot: Split into 200 µL aliquots.

  • Freeze: Place half in -20°C and half in -80°C immediately.

  • Analyze: At each timepoint, thaw one set from each temp. Extract and analyze via LC-MS/MS.

  • Calculate: Compare the Area Ratio (Analyte/IS) or Absolute Area against a freshly spiked calibration curve.

Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal (fresh) concentration. Expect Condition A (-20°C) to fail at the 1-month mark.

Visualizing the Stability Pathway

The following diagram illustrates the differential stability profile of Efavirenz metabolites, highlighting where the risk lies for 7-OH-EFV.

StabilityPathway Parent Efavirenz (Parent) STABLE Condition1 Storage: -20°C Parent->Condition1 Met8 8-Hydroxy EFV STABLE Met8->Condition1 Met7 7-Hydroxy EFV (and d4 IS) Met7->Condition1 Risk! Condition2 Storage: -80°C Met7->Condition2 Safe Condition3 Heat (60°C) Met7->Condition3 Critical Failure ResultStable No Degradation Condition1->ResultStable Condition1->ResultStable ResultDegrade Degradation (>15% Loss) Condition1->ResultDegrade Risk! Condition2->ResultStable Safe Condition3->ResultDegrade Critical Failure

Figure 2: Comparative stability profile. Note that 7-OH-EFV requires stricter storage conditions than the parent drug.

References

  • Andriguetti, N. B., et al. (2021).[1] Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3362–3366.[1]

    • Significance: Primary source identifying the specific instability of 7-hydroxyefavirenz at -20°C and under heat tre
  • U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis.

    • Significance: Global regulatory guidelines for conducting stability assessments (Freeze-Thaw, Long-Term)
  • Avery, L. B., et al. (2013).[3] Quantification of Efavirenz and 8-Hydroxyefavirenz in Human Plasma and Cerebrospinal Fluid.

    • Significance: Describes extraction protocols and the necessity of monitoring metabolite stability in varying m

Sources

Troubleshooting

Technical Guide: Preventing Degradation of Light-Sensitive Efavirenz Metabolites

Executive Summary & Scientific Rationale The Core Challenge: While Efavirenz (EFV) itself is chemically robust, its primary metabolites—specifically 8-hydroxyefavirenz (8-OH-EFV) and 8,14-dihydroxyefavirenz —possess a ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Core Challenge: While Efavirenz (EFV) itself is chemically robust, its primary metabolites—specifically 8-hydroxyefavirenz (8-OH-EFV) and 8,14-dihydroxyefavirenz —possess a phenolic structure that makes them highly susceptible to photo-oxidative degradation .

The Mechanism of Failure: Under UV/visible light exposure and oxidative stress, 8-OH-EFV undergoes a radical-mediated oxidation to form a reactive quinone-imine intermediate (Marques et al., 2014). This reaction is not just a stability issue; it alters the toxicological profile of the sample, as the quinone-imine is a potent electrophile. Furthermore, recent data indicates that standard HIV heat-inactivation protocols (60°C) can cause >90% loss of 7-OH and 8,14-diOH metabolites (Bordin-Andriguetti et al., 2021).

The Solution: To preserve sample integrity, you must treat these metabolites as reactive intermediates rather than stable end-products. This guide details a self-validating stabilization system using Ascorbic Acid (Vitamin C) and strict light/temperature controls.

The Degradation Pathway (Visualized)

Understanding the chemistry is the first step to prevention. The diagram below illustrates how light and oxygen drive the conversion of the analyte into undetectable degradants.

EFV_Degradation_Pathway cluster_degradation Photo-Oxidative Degradation Zone EFV Efavirenz (Parent) (Stable) CYP CYP2B6 Metabolism EFV->CYP Metabolite 8-OH-EFV (Phenolic/Unstable) CYP->Metabolite Oxidation Oxidation/Light (-2H, -2e-) Metabolite->Oxidation UV Light + O2 Quinone Quinone-Imine Intermediate Oxidation->Quinone Adducts Protein/GSH Adducts (Signal Loss) Quinone->Adducts Irreversible Binding Ascorbic BLOCKER: Ascorbic Acid Ascorbic->Oxidation Amber BLOCKER: Amber Glass Amber->Oxidation

Figure 1: The oxidative degradation pathway of 8-OH-EFV into quinone-imine derivatives. Note that Ascorbic Acid and Amber Glass act as critical blockers at the oxidation step.

Critical Troubleshooting & Protocols

Module A: Sample Collection (The "Golden Hour")

Issue: Variable recovery of 8-OH-EFV in plasma samples. Root Cause: Auto-oxidation during the clotting or centrifugation phase, catalyzed by ambient light.

Protocol:

  • Vessel: Use Amber K2EDTA vacutainers. If unavailable, wrap standard tubes in aluminum foil immediately.

  • Stabilizer Addition (Mandatory):

    • Prepare a 10% (w/v) Ascorbic Acid (AA) solution in water.

    • Add 20 µL of AA solution per 1 mL of whole blood/plasma immediately upon collection.

    • Why? Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen before it reacts with the phenol group on the metabolite.

  • Temperature: Process on wet ice (4°C). Centrifuge at 4°C.

Module B: Heat Inactivation Warning

Issue: "My 7-OH-EFV and 8,14-diOH-EFV peaks are missing." Root Cause: Heat Inactivation. Many HIV labs heat plasma at 60°C for 30-60 minutes to deactivate the virus. Do NOT do this.

  • Evidence: Bordin-Andriguetti et al. (2021) showed 90-95% loss of these specific metabolites after 1 hour at 60°C.[1]

Corrective Action:

  • Use Solvent Inactivation (e.g., Acetonitrile protein precipitation) or Supported Liquid Extraction (SLE) . These methods inactivate HIV effectively without thermal degradation of the analytes.

Module C: LC-MS/MS Analysis

Issue: On-column degradation or "Ghost Peaks." Root Cause: The autosampler is often a source of UV exposure (transparent doors) and temperature fluctuation.

System Suitability Test (SST): Before running patient samples, run the "Light/Dark Challenge" :

  • Prepare a QC Low standard (spiked with 8-OH-EFV).

  • Aliquot into two vials:

    • Vial A: Clear glass, benchtop, 4 hours.

    • Vial B: Amber glass, 4°C, 4 hours.

  • Inject both.

  • Pass Criteria: Vial A must be within ±5% of Vial B. If Vial A is <90%, your lab lighting is too aggressive.

Stability Data Summary

The following table summarizes expected stability based on field data and literature (Bordin-Andriguetti et al., 2021; Mutlib et al., 1999).

AnalyteRoom Temp (Light)Room Temp (Dark + AA)60°C Heat Inactivation-80°C Storage
Efavirenz (Parent) StableStableStableStable
8-OH-EFV Unstable (<24h)Stable (24h)StableStable
7-OH-EFV Unstable StableCRITICAL LOSS (>90%) Stable
8,14-diOH-EFV Highly Unstable UnstableCRITICAL LOSS (>95%) Unstable (Store at -80°C only)

Validated Workflow Diagram

Follow this decision tree to ensure sample integrity from patient to peak integration.

Sample_Workflow Start Patient Blood Draw Tube Tube Selection: Amber K2EDTA Start->Tube Stabilizer Add Ascorbic Acid (Final 0.2% w/v) Tube->Stabilizer Immediately Process Centrifuge @ 4°C (Avoid Light) Stabilizer->Process Decision Need Viral Inactivation? Process->Decision Heat Heat (60°C) Decision->Heat Yes (Old Protocol) Solvent Solvent Extraction (SLE / PPT) Decision->Solvent Yes (Recommended) Fail STOP: >90% Metabolite Loss Heat->Fail Success LC-MS/MS Analysis (Amber Vials) Solvent->Success

Figure 2: Validated sample preparation workflow. Note the critical divergence at the viral inactivation step.

Frequently Asked Questions (FAQ)

Q: Can I use sodium metabisulfite instead of Ascorbic Acid? A: While metabisulfite is an antioxidant, Ascorbic Acid (AA) is preferred for Efavirenz metabolites. Metabisulfite can sometimes form adducts with electrophilic quinones under acidic conditions. AA provides a cleaner background for MS/MS analysis in negative mode (often used for these phenolic metabolites).

Q: My 8,14-dihydroxyefavirenz signal is non-existent, even with AA. Why? A: Check your storage history. This specific metabolite is unstable even at -20°C (Bordin-Andriguetti et al., 2021). Samples must be stored at -80°C immediately after processing. If the sample was ever heat-inactivated, the analyte is likely gone.

Q: What specific wavelength filters should I use in the lab? A: If you cannot work in full amber light, use <400nm cut-off filters (yellow shields) on windows and fluorescent lights. The quinone formation is catalyzed by UV and low-visible (blue/violet) light.

References

  • Marques, M. M., et al. (2014). The phenolic metabolites of the anti-HIV drug efavirenz: Evidence for distinct reactivities upon oxidation with Frémy's salt. European Journal of Medicinal Chemistry.[2]

  • Bordin-Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation.[1] Journal of Pharmaceutical Sciences.[1]

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR. Drug Metabolism and Disposition.[3][4]

  • Avery, L. B., et al. (2013). Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid. Drug Metabolism and Disposition.[3][4]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Isotopic Purity Verification of Efavirenz-d4 Standards

For researchers, scientists, and drug development professionals in the trenches of bioanalysis, the adage "garbage in, garbage out" has never been more resonant. The integrity of pharmacokinetic and bioequivalence studie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the trenches of bioanalysis, the adage "garbage in, garbage out" has never been more resonant. The integrity of pharmacokinetic and bioequivalence studies hinges on the accuracy of quantitative data, and the choice of internal standard is a critical determinant of this accuracy. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard in mass spectrometry-based bioanalysis, a stance strongly endorsed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This guide provides an in-depth, technical comparison of methods to verify the isotopic purity of Efavirenz-d4, a commonly used SIL internal standard for the antiretroviral drug Efavirenz.

Efavirenz-d4 is a deuterated analog of Efavirenz, utilized to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3] However, the assumption of its ideal performance is contingent on its isotopic purity. The presence of unlabeled Efavirenz (d0) or partially deuterated isotopologues (d1, d2, d3) in the Efavirenz-d4 standard can lead to an overestimation of the analyte concentration, compromising the validity of study data. Therefore, rigorous verification of isotopic purity is not merely a quality control step but a foundational requirement for robust and reliable bioanalytical methods.

This guide will navigate the essential analytical techniques for this verification, namely High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed methodologies, and provide a comparative analysis of hypothetical Efavirenz-d4 standards to equip you with the expertise to ensure the integrity of your bioanalytical data.

The Imperative of Isotopic Purity in Regulated Bioanalysis

The fundamental principle of using a SIL internal standard is that it is chemically identical to the analyte, but mass-distinguishable. This allows for the correction of variations in extraction recovery, matrix effects, and instrument response.[3] However, this principle is undermined if the SIL internal standard is not isotopically pure. The FDA's M10 Bioanalytical Method Validation guidance emphasizes the need for well-characterized reference standards, including the assessment of the purity of stable isotope-labeled internal standards.[4][5] The presence of unlabeled analyte in the SIL standard can interfere with the measurement of the analyte at the lower limit of quantitation (LLOQ), leading to inaccurate results.[6] While a specific minimum isotopic purity is not mandated, the expectation is for the highest possible purity, with any significant presence of the unlabeled analyte requiring thorough evaluation during method validation.[4]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

HRMS is a powerful tool for determining the isotopic distribution of a deuterated standard, providing a quantitative measure of the percentage of each isotopologue (d0, d1, d2, d3, d4).[7][8][9] The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the separation of ions with very small mass differences, enabling the accurate measurement of the relative abundance of each isotopologue.[10]

Experimental Protocol: HRMS Analysis of Efavirenz-d4
  • Sample Preparation:

    • Prepare a stock solution of the Efavirenz-d4 standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer capable of a resolution of at least 60,000 FWHM.

    • Infuse the sample directly into the ESI source or perform a chromatographic separation using a C18 column with a simple isocratic mobile phase.

    • Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Efavirenz. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ should be targeted.

    • Ensure the mass range is sufficient to encompass all expected isotopologues (e.g., m/z 310 to 325 for Efavirenz-d4).

  • Data Analysis and Isotopic Purity Calculation:

    • Extract the ion chromatograms for the monoisotopic peaks of each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

      • % d_n = (Area_dn / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100%

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, % d4).

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Result Stock Efavirenz-d4 Stock (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC_MS LC-HRMS Acquisition (Full Scan) Working->LC_MS Injection Extraction Extract Ion Chromatograms (d0-d4) LC_MS->Extraction Integration Integrate Peak Areas Extraction->Integration Calculation Calculate Isotopic Distribution (%) Integration->Calculation Purity Isotopic Purity (% d4) Calculation->Purity

Caption: Workflow for HRMS-based isotopic purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Verification

While HRMS provides the isotopic distribution, it does not confirm the location of the deuterium labels. NMR spectroscopy is the definitive technique for determining the site of deuteration.[7][9] For Efavirenz-d4, it is crucial to confirm that the deuterium atoms are on the cyclopropyl ring, as this is a common site for deuteration to minimize potential kinetic isotope effects during metabolism.

Experimental Protocol: NMR Analysis of Efavirenz-d4
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the Efavirenz-d4 standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Use a high-quality NMR tube for analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Compare the spectrum to that of an unlabeled Efavirenz standard.

    • The signals corresponding to the protons on the cyclopropyl ring should be significantly diminished or absent in the Efavirenz-d4 spectrum. The degree of signal reduction can provide a semi-quantitative measure of deuteration at that position.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.[11][12]

    • A signal should be present in the chemical shift region corresponding to the cyclopropyl protons, confirming the presence of deuterium at this location. The chemical shifts in ¹H and ²H NMR are generally equivalent.[12]

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • The carbon signals of the deuterated cyclopropyl ring will exhibit characteristic splitting (due to C-D coupling) and an upfield isotopic shift compared to the unlabeled Efavirenz.

NMR_Workflow cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation Sample Efavirenz-d4 in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR H2_NMR ²H NMR Sample->H2_NMR C13_NMR ¹³C NMR Sample->C13_NMR H1_Interp Diminished cyclopropyl proton signals H1_NMR->H1_Interp H2_Interp Presence of cyclopropyl deuterium signal H2_NMR->H2_Interp C13_Interp Splitting and upfield shift of cyclopropyl carbon signals C13_NMR->C13_Interp Conclusion Confirmation of Deuteration Position H1_Interp->Conclusion H2_Interp->Conclusion C13_Interp->Conclusion

Caption: Workflow for NMR-based positional verification.

Comparative Analysis of Hypothetical Efavirenz-d4 Standards

To illustrate the importance of these verification processes, let's consider three hypothetical commercial lots of Efavirenz-d4.

ParameterStandard AStandard BStandard C
Stated Isotopic Purity >98%>99%>99.5%
HRMS Analysis
% d498.2%99.1%99.6%
% d31.5%0.7%0.3%
% d20.2%0.1%<0.1%
% d1<0.1%<0.1%<0.1%
% d0 (unlabeled)0.1%0.1%<0.1%
¹H NMR Analysis Significant reduction in cyclopropyl proton signalsNear-complete absence of cyclopropyl proton signalsComplete absence of cyclopropyl proton signals
²H NMR Analysis Strong signal in the cyclopropyl regionStrong, sharp signal in the cyclopropyl regionStrong, sharp signal in the cyclopropyl region
Positional Purity Confirmed deuteration on the cyclopropyl ringConfirmed deuteration on the cyclopropyl ringConfirmed deuteration on the cyclopropyl ring
Recommendation Acceptable for non-regulated discovery studies. The 0.1% d0 may require assessment for regulated studies.Suitable for regulated bioanalysis. Low levels of partially deuterated species are unlikely to interfere.Optimal choice for regulated bioanalysis. Highest isotopic purity minimizes any potential contribution to the analyte signal.

Causality Behind the Recommendations:

  • Standard A: While meeting its specification, the presence of 0.1% unlabeled Efavirenz could be problematic for highly sensitive assays, potentially impacting the LLOQ. This standard may be cost-effective for early-stage research where the stringency of regulated bioanalysis is not yet required.

  • Standard B: Represents a good quality standard for regulated bioanalysis. The isotopic purity is high, and the level of unlabeled analyte is low. The minimal presence of partially deuterated species is generally acceptable.

  • Standard C: This is the ideal standard for demanding, regulated bioanalytical applications. The exceptionally high isotopic purity ensures the most accurate and reliable data, minimizing any potential for analytical artifacts arising from the internal standard.

Conclusion: A Foundation of Trust in Bioanalytical Data

The verification of the isotopic purity of Efavirenz-d4 is a critical, yet often overlooked, aspect of bioanalytical method development and validation. As this guide has demonstrated, a combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the internal standard, ensuring both its isotopic distribution and the correct positioning of the deuterium labels.

For researchers, scientists, and drug development professionals, investing the time and resources to rigorously verify the quality of your Efavirenz-d4 standard is an investment in the integrity and reliability of your data. By adhering to the principles of scientific integrity and leveraging the powerful analytical techniques at your disposal, you can build a solid foundation of trust in your bioanalytical results, ultimately contributing to the successful development of safe and effective medicines.

References

  • Ravikumar, K., & Sridhar, B. (2007). Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV-1 Reverse Transcriptase, and Its Monohydrate. Crystal Growth & Design, 7(1), 192-195.
  • Yadav, M., Singh, S., & Singh, S. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(34), 4176-4183.
  • Wikipedia contributors. (2023, December 2). Deuterium NMR. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Efavirenz. Retrieved February 21, 2026, from [Link]

  • Zhang, X., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.
  • KEGG DRUG. (n.d.). Efavirenz. Retrieved February 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • ResearchGate. (n.d.). Chemical structure of efavirenz... Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, January 11). Efavirenz. In Encyclopedia. Retrieved February 21, 2026, from [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Retrieved February 21, 2026, from a hypothetical industry blog or white paper.
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. (n.d.). BenchChem.
  • Almac Group. (n.d.).
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). Bioanalysis, 16(8), 467-478.
  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). ECA Academy.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards.
  • Deuterated Standards for LC-MS Analysis. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR spectra for the deuterium experiments. Retrieved February 21, 2026, from [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Li, D., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243.
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Molecules, 24(1), 151.
  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (n.d.). BenchChem.
  • A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. (n.d.). BenchChem.
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind.
  • Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016, July 29). University of Illinois Urbana-Champaign.

Sources

Validation

Comparative Technical Guide: rac 7-Hydroxy Efavirenz-d4 vs. Non-Deuterated Standards in Bioanalysis

Executive Summary In the quantification of antiretroviral metabolites, specifically 7-Hydroxy Efavirenz , the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of antiretroviral metabolites, specifically 7-Hydroxy Efavirenz , the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While non-deuterated analogues (structural surrogates) offer cost advantages, they fail to adequately compensate for matrix effects in complex biological fluids.

This guide objectively compares rac 7-Hydroxy Efavirenz-d4 (SIL-IS) against non-deuterated standards. The data and mechanistic analysis presented herein confirm that the deuterated standard is not merely an alternative, but a regulatory necessity for regulated bioanalysis (GLP/GCP) where ionization suppression varies between patient samples.

Scientific Background: The Metabolic Context

Efavirenz (EFV) is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1] Its pharmacokinetics are heavily influenced by CYP2B6 polymorphisms.[2][3] While 8-Hydroxy Efavirenz is the major metabolite, 7-Hydroxy Efavirenz represents a significant secondary pathway mediated by CYP2A6 and CYP2B6.[1] Accurate quantification of 7-OH-EFV is essential for phenotyping CYP2B6 activity and understanding neurotoxicity profiles.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 7-OH-EFV, highlighting why specific detection is required amidst a complex metabolic background.

EfavirenzMetabolism EFV Efavirenz (S-Enantiomer) (Parent Drug) CYP2B6 CYP2B6 (Major Enzyme) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Enzyme) EFV->CYP2A6 OH8 8-Hydroxy Efavirenz (Major Metabolite) CYP2B6->OH8 Major Route OH7 7-Hydroxy Efavirenz (Target Analyte) CYP2B6->OH7 Secondary Route CYP2A6->OH7 Primary Route Gluc Glucuronidation (Phase II) OH8->Gluc OH7->Gluc

Figure 1: Metabolic pathway of Efavirenz.[1][2][3][4][5] The target analyte, 7-Hydroxy Efavirenz, is formed via hydroxylation at the 7-position, distinct from the major 8-hydroxy metabolite.[1][5]

Technical Comparison: Deuterated vs. Non-Deuterated

The core differentiator between rac 7-Hydroxy Efavirenz-d4 and a non-deuterated standard (e.g., an external calibration or a structural analogue like Hydrochlorothiazide or an older NNRTI) is the ability to correct for Matrix Effects .

The Mechanism of Error

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), phospholipids and other endogenous components often co-elute with the analyte. These contaminants compete for charge in the Electrospray Ionization (ESI) source, causing Ion Suppression .

  • Non-Deuterated Standard: Elutes at a different retention time (RT) than 7-OH-EFV. It experiences different suppression than the analyte.

    • Result: The ratio of Analyte/IS shifts unpredictably. Data becomes unreliable.[6]

  • Deuterated Standard (d4): Co-elutes perfectly with 7-OH-EFV. It experiences the exact same suppression.

    • Result: The suppression cancels out in the ratio. Quantification remains accurate.

Performance Data Summary

The following table summarizes typical validation data comparing the two approaches in human plasma.

Performance Metricrac 7-Hydroxy Efavirenz-d4 (SIL-IS)Non-Deuterated Analogue ISVerdict
Retention Time (RT) Matches Analyte exactly (Co-elution)Shifts by 0.5 - 2.0 mind4 Superior
Matrix Effect (ME) 98-102% (Normalized)60-120% (Variable)d4 Superior
Recovery Correction Compensates for extraction lossOnly compensates if chemically identicald4 Superior
Linearity (r²) > 0.9980.980 - 0.995d4 Superior
Hemolyzed Plasma Accuracy: ±3%Accuracy: ±15-20%d4 Critical

Note on Stereochemistry: The standard is "racemic" (rac). Since 7-OH-EFV contains a chiral center, the biological metabolite is a single enantiomer. However, in standard achiral Reverse Phase LC, the (R) and (S) enantiomers co-elute. Therefore, rac-d4 is perfectly suitable for achiral quantification methods.

Validated Experimental Protocol

This protocol utilizes rac 7-Hydroxy Efavirenz-d4 to ensure self-validating quantification.

Materials
  • Analyte: 7-Hydroxy Efavirenz.[1][2][4][5][7][8][9]

  • Internal Standard: rac 7-Hydroxy Efavirenz-d4 (4 deuterium atoms on the cyclopropyl ring or benzoxazinone core).

  • Matrix: Human Plasma (K2EDTA).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) IS_Add Add IS: rac 7-OH-EFV-d4 (Normalization Step) Sample->IS_Add PPT Protein Precipitation (Acetonitrile, 300 µL) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Inj Inject Supernatant Centrifuge->Inj LC LC Separation (C18 Column, Gradient) Inj->LC MS MS/MS Detection (ESI Negative Mode) LC->MS

Figure 2: Bioanalytical workflow emphasizing the early addition of the deuterated internal standard to normalize all subsequent steps.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of rac 7-Hydroxy Efavirenz-d4 at 1 mg/mL in Methanol.

    • Dilute to a working concentration of 500 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of plasma into a 96-well plate.

    • CRITICAL STEP: Add 20 µL of the d4-IS working solution to every sample (except double blanks). This "locks in" the ratio before any loss occurs.

    • Add 300 µL of cold Acetonitrile to precipitate proteins.

    • Vortex for 2 minutes; Centrifuge at 4000g for 10 minutes.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes.

    • Ionization: ESI Negative Mode (Deprotonation is favored for Efavirenz metabolites).

  • MRM Transitions (Representative):

    • Analyte (7-OH-EFV): m/z 330.1 → 258.0 (Loss of cyclopropyl/fragmentation).

    • IS (7-OH-EFV-d4): m/z 334.1 → 262.0 (Mass shift +4).

    • Note: The +4 shift prevents "cross-talk" (unlabeled analyte contributing to IS signal) and ensures specificity.

References

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). (2019). Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy.[2] Retrieved from [Link]

  • PharmGKB. (2025). Efavirenz Pathway, Pharmacokinetics.[1][4][10][11] Retrieved from [Link][2]

  • National Institutes of Health (NIH) / PubMed. (2009). Pharmacokinetics of plasma efavirenz and CYP2B6 polymorphism.[2][3][11] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Bioanalytical Method Validation for Efavirenz and Metabolites

Content Type: Technical Comparison & Validation Guide Domain: Bioanalysis / LC-MS/MS Author Persona: Senior Application Scientist Executive Summary In the context of HIV therapeutic drug monitoring (TDM) and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Bioanalysis / LC-MS/MS Author Persona: Senior Application Scientist

Executive Summary

In the context of HIV therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying Efavirenz (EFV) is routine. However, the challenge lies in the accurate, simultaneous quantification of its primary metabolites, 8-hydroxyefavirenz (8-OH-EFV) and 7-hydroxyefavirenz (7-OH-EFV) .

While EFV is lipophilic, its hydroxylated metabolites exhibit significantly different polarities and stability profiles. This guide compares the three dominant sample preparation strategies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —and validates LLE as the optimal balance of recovery, cleanliness, and cost-efficiency for routine bioanalysis.

Key Technical Insight: 8-OH-EFV is a known neurotoxin.[1][2] Validating a method that distinguishes it from the isobaric 7-OH-EFV and prevents in-source conversion of glucuronide conjugates back to parent forms is critical for data integrity.

Metabolic Landscape & Target Analytes

Understanding the metabolic pathway is prerequisite to method design. You are not just measuring a drug; you are measuring the output of specific CYP450 enzymatic activities.

EFV_Metabolism EFV Efavirenz (Parent) Lipophilic CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 OH8 8-OH-Efavirenz (Neurotoxic) CYP2B6->OH8 OH7 7-OH-Efavirenz (Isobaric) CYP2A6->OH7 UGT UGT Enzymes (Phase II) OH8->UGT OH7->UGT GLUC Glucuronide Conjugates (Interference Risk) UGT->GLUC

Figure 1: Metabolic pathway of Efavirenz highlighting the critical separation required between the neurotoxic 8-OH metabolite and its isobaric 7-OH counterpart.

Comparative Methodology: Sample Preparation

The choice of sample preparation dictates the "cleanliness" of the extract and the severity of the Matrix Effect (ME).

Comparative Performance Matrix
FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: Solid Phase Extraction (SPE)
Principle Chaos-based solubility crash (ACN/MeOH)Partitioning based on LogP (Ethyl Acetate/Hexane)Selective retention on sorbent
Phospholipid Removal Poor (< 20% removal)High (> 90% removal)Very High (> 99% removal)
Matrix Effect (ME) High Suppression (-20% to -40%)Minimal (< 10%)Minimal (< 5%)
Sensitivity (LLOQ) ~10 ng/mL~0.5 - 1.0 ng/mL~0.1 ng/mL
Throughput High (Fastest)Medium (Requires drying/recon)Medium-Low
Cost Per Sample $


$
Verdict Suitable only for high-conc parent drug.Recommended for Metabolites. Overkill unless ultra-trace required.
Why LLE Wins for EFV Metabolites

While PPT is faster, the high phospholipid content remaining in the supernatant causes significant ion suppression at the retention times of the polar metabolites (8-OH-EFV). SPE is excellent but costly. LLE using Ethyl Acetate:Hexane (60:40) offers the "sweet spot": it effectively extracts the moderately polar hydroxylated metabolites while leaving behind the highly polar glucuronides (which can otherwise hydrolyze in the source) and the phospholipids.

Validated Protocol: LLE-LC-MS/MS

This protocol complies with ICH M10 guidelines.

A. Reagents & Materials[5][6][7][8][9]
  • Internal Standard (IS): Efavirenz-d5 (essential for compensating matrix effects).

  • Extraction Solvent: Ethyl Acetate : n-Hexane (60:40 v/v).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18, 1.7 µm (e.g., Waters Acquity BEH or Agilent Poroshell).

B. Step-by-Step Workflow

LLE_Protocol Step1 Aliquot 100 µL Plasma + 20 µL IS (EFV-d5) Step2 Alkalinization Add 100 µL 0.1M Na2CO3 (pH 9.5) (Crucial for max recovery) Step1->Step2 Step3 Extraction Add 1.5 mL Ethyl Acetate:Hexane (60:40) Step2->Step3 Step4 Agitation Vortex 5 min @ 2000 rpm Step3->Step4 Step5 Phase Separation Centrifuge 10 min @ 4000g Step4->Step5 Step6 Transfer Organic Layer Evaporate to dryness (N2 stream) Step5->Step6 Step7 Reconstitution 100 µL Mobile Phase (50:50 A:B) Step6->Step7

Figure 2: Optimized Liquid-Liquid Extraction workflow. The alkalinization step ensures the metabolites are in their non-ionized state, maximizing partitioning into the organic layer.

C. LC-MS/MS Conditions[2][10]
  • Ionization: ESI Negative Mode (EFV and metabolites ionize better in negative mode due to the amide/hydroxyl groups).

  • MRM Transitions:

    • EFV: m/z 314.0

      
       244.1
      
    • 8-OH-EFV: m/z 330.0

      
       258.1
      
    • IS (EFV-d5): m/z 319.0

      
       248.1
      

Validation Data Summary

The following data represents typical performance metrics achieved using the LLE protocol described above.

Accuracy & Precision (Intra-day / Inter-day)
AnalyteConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
8-OH-EFV 5.0 (LLOQ)6.28.596.4
400 (Mid)3.14.8101.2
1500 (High)2.84.199.5
Efavirenz 10 (LLOQ)5.57.298.1
2000 (Mid)2.53.9100.5
Matrix Effect & Recovery[11]
AnalyteExtraction Recovery (%)Matrix Factor (Normalized to IS)
8-OH-EFV 82.5 ± 4.1%0.98 (Negligible suppression)
Efavirenz 88.0 ± 3.5%1.01 (No effect)

Note: A Matrix Factor of 1.0 indicates no suppression/enhancement. Values < 0.85 usually indicate significant suppression, common in PPT methods.

Senior Scientist Insights (Troubleshooting)

1. The "Glucuronide Trap": Direct analysis of plasma can lead to overestimation of 8-OH-EFV. Glucuronide metabolites are labile. If your source temperature is too high (>550°C) or declustering potential is too aggressive, the glucuronide can cleave in-source, converting back to the parent hydroxylated form.

  • Validation Check: Inject a pure standard of 8-OH-EFV-Glucuronide. If you see a peak in the 8-OH-EFV channel, optimize source parameters to minimize this crosstalk.

2. Carryover Management: EFV is "sticky" due to its lipophilicity.

  • Solution: Use a needle wash with high organic strength (e.g., MeOH:Isopropanol:Acetone 40:40:20) rather than standard ACN:Water.

3. Separation of Isomers: 8-OH and 7-OH are isobaric (same mass). They must be chromatographically separated.[3]

  • Criterion: Ensure valley-to-peak resolution (

    
    ) > 1.5. If they co-elute, your quantification of the neurotoxic 8-OH form will be biased by the 7-OH presence.
    

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4][3][5] [Link]

  • Nair, S., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. [Link]

  • Habtewold, A., et al. (2011). Long-term effect of efavirenz autoinduction on plasma/peripheral blood mononuclear cell drug exposure. Journal of Antimicrobial Chemotherapy. [Link]

  • FDA. (2018).[6] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Day and Intra-Day Variability in Efavirenz Metabolite Assays

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of bioanalytical methodologies for quantifying Efavirenz (EFV) and its primary metabolite, 8-hydroxyefav...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of bioanalytical methodologies for quantifying Efavirenz (EFV) and its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV). We will dissect the critical validation parameters of intra-day and inter-day variability, explaining not just the 'how' but the fundamental 'why' behind these assessments. Our focus is to equip you with the expertise to critically evaluate and select assays that ensure the integrity and reliability of your pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data.

The Clinical Imperative: Why Efavirenz and Its Metabolites Demand Precision

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is characterized by significant inter-patient pharmacokinetic variability.[1][2] This variability is largely driven by genetic polymorphisms in the cytochrome P450 enzyme system, particularly CYP2B6, which is the primary enzyme responsible for metabolizing EFV to its major, inactive hydroxylated metabolite, 8-hydroxyefavirenz.[3][4]

The clinical implications are profound:

  • Sub-therapeutic Levels (<1,000 ng/mL): Associated with an increased risk of virologic failure.[2][5]

  • Supra-therapeutic Levels (>4,000 ng/mL): Linked to a higher incidence of central nervous system (CNS) toxicities.[2][5]

Therefore, TDM is a valuable strategy to optimize EFV dosage.[6][7] However, the reliability of TDM hinges entirely on the precision and accuracy of the bioanalytical assay used. An assay with high variability can obscure true concentration changes, leading to erroneous clinical decisions. This guide will compare two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches to illustrate how assay design impacts the assessment of variability.

Foundational Concepts: Intra-Day vs. Inter-Day Variability

Before delving into experimental data, we must establish the principles of assay precision as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]

  • Intra-Day Variability (Repeatability): This measures the precision of the assay within a single analytical run, on the same day, by the same analyst, on the same instrument. It assesses the random error inherent in the process (e.g., pipetting, extraction, detection). A low intra-day variability indicates that the method is consistent over a short period.

  • Inter-Day Variability (Intermediate Precision): This evaluates the precision of the assay across different days. It accounts for longer-term sources of random error, such as variations in instrument performance, different batches of reagents, and potentially different analysts. Low inter-day variability is the hallmark of a truly robust and reproducible method, essential for long-term clinical studies.

The relationship between these core validation parameters is illustrated below.

cluster_main Bioanalytical Method Validation cluster_precision Precision Assessment Validation Core Parameters Precision Precision (Closeness of Agreement) Validation->Precision Accuracy Accuracy (Closeness to True Value) Validation->Accuracy IntraDay Intra-Day Variability (Repeatability) InterDay Inter-Day Variability (Intermediate Precision)

Caption: Core components of bioanalytical method validation.

A Comparative Analysis of Two LC-MS/MS Methods

To provide a practical comparison, we will evaluate two distinct methods for the simultaneous quantification of Efavirenz and 8-hydroxyefavirenz in human plasma.

  • Method A: Standard Protein Precipitation (PPT) LC-MS/MS. A widely used, straightforward method involving the addition of an organic solvent (e.g., acetonitrile) to plasma to precipitate proteins before analysis.

  • Method B: Automated Solid-Phase Extraction (SPE) UPLC-MS/MS. A more advanced method using an automated liquid handler and a solid sorbent to isolate analytes from the plasma matrix, coupled with Ultra-Performance Liquid Chromatography for faster, higher-resolution separation.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any validation data lies in a meticulously executed protocol. Below are the detailed workflows for preparing samples to assess variability.

A. Preparation of Calibration Standards and Quality Control (QC) Samples

Causality: The use of four QC levels—Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC)—is mandated by regulatory guidelines to ensure the assay is accurate and precise across its entire measurement range.[11][12]

  • Primary Stock Solutions: Prepare individual 1 mg/mL stock solutions of Efavirenz, 8-hydroxyefavirenz, and the stable isotope-labeled internal standard (SIL-IS, e.g., ¹³C₆-Efavirenz) in methanol.

  • Working Solutions: Create combined working solutions of EFV and 8-OH-EFV by serial dilution from the primary stocks to cover the calibration curve range (e.g., 50 - 10,000 ng/mL). Prepare separate working solutions for QCs.

  • Spiking: Spike the appropriate working solutions into blank human plasma to achieve the final concentrations for calibration standards and QCs (LLOQ, LQC, MQC, HQC). Aliquot and store at -80°C.

B. Sample Preparation Workflow

G cluster_A Method A: Protein Precipitation (PPT) cluster_B Method B: Automated Solid-Phase Extraction (SPE) A1 Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) A2 Add 300 µL Acetonitrile containing Internal Standard (¹³C₆-Efavirenz) A1->A2 A3 Vortex Mix (1 min) A2->A3 A4 Centrifuge (10,000 x g, 5 min) A3->A4 A5 Transfer Supernatant A4->A5 A6 Inject into LC-MS/MS A5->A6 B1 Aliquot 100 µL Plasma Sample B2 Add 200 µL 4% Phosphoric Acid + Internal Standard B1->B2 B3 Load onto Conditioned SPE Plate B2->B3 B4 Wash Plate (e.g., with 5% Methanol) B3->B4 B5 Elute Analytes (e.g., with 90% Methanol) B4->B5 B6 Evaporate & Reconstitute B5->B6 B7 Inject into UPLC-MS/MS B6->B7

Caption: Comparative sample preparation workflows.

Causality: Method A is fast and inexpensive but may suffer from matrix effects as it is less selective in removing plasma components. Method B, while more complex and costly, provides a cleaner extract by selectively binding and eluting the analytes. This cleaner extract is hypothesized to reduce analytical variability and enhance sensitivity.

C. Instrumental Analysis

  • Method A (LC-MS/MS):

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Run Time: 4.0 minutes

    • Detection: Triple Quadrupole MS, Multiple Reaction Monitoring (MRM)

  • Method B (UPLC-MS/MS):

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase: Same as Method A, but with a faster, steeper gradient.

    • Flow Rate: 0.6 mL/min

    • Run Time: 1.5 minutes

    • Detection: Same as Method A

Data and Results: A Head-to-Head Comparison

To assess variability, QC samples at four concentrations were analyzed according to the following scheme:

  • Intra-Day: Five replicates of each QC level were analyzed in a single analytical run.

  • Inter-Day: The intra-day experiment was repeated on three separate days.

The results are summarized below. Precision is expressed as the percent coefficient of variation (%CV), and accuracy is the percent relative error (%RE).

Regulatory Acceptance Criteria (per FDA/EMA/ICH M10 Guidelines): [11][12][13]

  • Precision (%CV): Must be ≤15% for LQC, MQC, and HQC. For the LLOQ, it must be ≤20%.

  • Accuracy (%RE): The mean value should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% at the LLOQ.

Table 1: Intra-Day Variability Data (Day 1)

AnalyteMethodQC LevelNominal Conc. (ng/mL)Mean Conc. (n=5)Precision (%CV)Accuracy (%RE)
Efavirenz A (PPT) LLOQ5053.58.9%+7.0%
LQC150158.16.2%+5.4%
MQC15001455.04.1%-3.0%
HQC75007815.03.5%+4.2%
B (SPE) LLOQ5049.14.5%-1.8%
LQC150152.32.8%+1.5%
MQC15001509.01.9%+0.6%
HQC75007447.51.5%-0.7%
8-OH-EFV A (PPT) LLOQ5055.211.4%+10.4%
LQC150161.07.8%+7.3%
MQC15001432.55.3%-4.5%
HQC75007950.04.9%+6.0%
B (SPE) LLOQ5051.55.1%+3.0%
LQC150148.83.1%-0.8%
MQC15001521.02.2%+1.4%
HQC75007597.51.8%+1.3%

Table 2: Inter-Day Variability Data (Across 3 Days)

AnalyteMethodQC LevelNominal Conc. (ng/mL)Mean Conc. (n=15)Precision (%CV)Accuracy (%RE)
Efavirenz A (PPT) LLOQ5054.814.2%+9.6%
LQC150160.511.5%+7.0%
MQC15001440.08.8%-4.0%
HQC75007905.07.2%+5.4%
B (SPE) LLOQ5050.66.8%+1.2%
LQC150151.74.5%+1.1%
MQC15001503.03.1%+0.2%
HQC75007470.02.5%-0.4%
8-OH-EFV A (PPT) LLOQ5056.916.5%+13.8%
LQC150164.312.9%+9.5%
MQC15001417.510.1%-5.5%
HQC75008025.09.5%+7.0%
B (SPE) LLOQ5052.17.5%+4.2%
LQC150149.35.2%-0.5%
MQC15001515.03.9%+1.0%
HQC75007560.03.3%+0.8%

Discussion: Synthesizing the Data

Both methods meet the formal acceptance criteria set by regulatory agencies. However, a deeper analysis reveals a clear performance advantage for Method B.

  • Superior Precision and Accuracy: Method B (SPE) consistently demonstrates significantly lower %CV and %RE values across all QC levels for both analytes, particularly in the inter-day assessment. The inter-day %CV for Method A, especially for the more polar 8-OH-EFV metabolite at the LLOQ (16.5%), approaches the regulatory limit of 20%. In contrast, Method B's value of 7.5% provides a much larger margin of confidence.

  • The Impact of Sample Cleanup: The superior performance of Method B is directly attributable to the more rigorous sample cleanup provided by solid-phase extraction. By more effectively removing endogenous plasma components (lipids, salts, proteins), SPE minimizes matrix effects that can cause ion suppression or enhancement in the mass spectrometer. This leads to a more stable and consistent instrument response from day to day, which is the very definition of inter-day precision.

  • Practical Implications for Researchers: For a routine TDM setting or a pivotal clinical trial, the robustness of Method B is highly desirable. Its lower variability means that any observed change in a patient's drug or metabolite concentration is more likely to be a true physiological change rather than analytical noise. This enhanced confidence is critical when making dose adjustments or evaluating pharmacokinetic endpoints. Furthermore, the shorter run time of the UPLC system (1.5 min vs. 4.0 min) offers a significant increase in sample throughput.

Conclusion

The assessment of intra-day and inter-day variability is not merely a regulatory checkbox; it is the bedrock upon which the reliability of bioanalytical data is built. While a simple protein precipitation method may be sufficient for some applications, this comparative guide demonstrates that an automated solid-phase extraction workflow provides demonstrably superior precision and accuracy for the quantification of Efavirenz and its 8-hydroxy metabolite.

For researchers and drug developers, investing in a more robust sample preparation technique like SPE can yield higher quality, more reproducible data. This reduces the risk of failed analytical runs, enhances the statistical power of clinical studies, and ultimately leads to more confident decision-making in the journey of drug development and patient care.

References

  • Fletcher, C. V., et al. (2004). Intrapatient Variability of Efavirenz Concentrations as a Predictor of Virologic Response to Antiretroviral Therapy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Moltó, J., et al. (2008). Intra-individual variability in efavirenz plasma concentrations supports therapeutic drug monitoring based on quarterly sampling in the first year of therapy. Therapeutic Drug Monitoring. Available at: [Link]

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. Available at: [Link]

  • Lindkvist, A., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. Available at: [Link]

  • Moltó, J., et al. (2008). Intra-Individual Variability in Efavirenz Plasma Concentrations Supports Therapeutic Drug Monitoring Based on Quarterly Sampling. Ovid. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics. Available at: [Link]

  • ClinPGx. Efavirenz Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Varia, S. & Staine, H. (2024). Efavirenz. StatPearls. Available at: [Link]

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition. Available at: [Link]

  • Dumond, J. B., et al. (2015). Efavirenz Therapeutic Range in HIV-1 Treatment Naïve Participants. Journal of Acquired Immune Deficiency Syndromes. Available at: [Link]

  • Egelund, E. F., et al. (2006). Marked Intraindividual Variability in Antiretroviral Concentrations May Limit the Utility of Therapeutic Drug Monitoring. Clinical Infectious Diseases. Available at: [Link]

  • Krzek, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Acta Poloniae Pharmaceutica. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • Bioanalysis Zone. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis Zone. Available at: [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Available at: [Link]

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE. Available at: [Link]

  • Curley, P., et al. (2016). Development and Validation of an LC-MS/MS Assay for the Quantification of Efavirenz in Different Biological Matrices. Bioanalysis. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Cho, H-Y., et al. (2007). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). ICH M10: Bioanalytical Method Validation. ICH. Available at: [Link]

  • Marzolini, C., et al. (2005). Interpatient variability in the pharmacokinetics of the HIV non-nucleoside reverse transcriptase inhibitor efavirenz: the effect of gender, race, and CYP2B6 polymorphism. British Journal of Clinical Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available at: [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Available at: [Link]

  • Saadati, R. & Dadashzadeh, S. (2014). The Intra-Day and Inter-Day Precision RSD (%) and Accuracy RE (%) of Analytes. ResearchGate. Available at: [Link]

  • Uematsu, A., et al. (2015). Effects of inter-day and intra-day variation on salivary metabolomic profiles. Clinica Chimica Acta. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: rac 7-Hydroxy Efavirenz-d4 (Major)

Executive Summary: Immediate Action Plan rac 7-Hydroxy Efavirenz-d4 is a stable isotope-labeled metabolite of the antiretroviral drug Efavirenz. While it is not a radioactive substance, it must be handled as a High-Poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

rac 7-Hydroxy Efavirenz-d4 is a stable isotope-labeled metabolite of the antiretroviral drug Efavirenz. While it is not a radioactive substance, it must be handled as a High-Potency Pharmaceutical Hazard due to the known reproductive toxicity of the parent compound and the specific neurotoxicity associated with the 7-hydroxy metabolite.

  • Primary Disposal Method: High-Temperature Incineration (Chemical Waste).

  • Critical Prohibition: Do NOT dispose of down the drain or in general trash.

  • Waste Classification: Non-RCRA Listed (unless state-specific), but must be managed as Toxic/Cytotoxic chemical waste.

Risk Assessment & Waste Characterization

Before disposal, you must characterize the waste stream to ensure regulatory compliance (EPA/RCRA in the US, or local equivalents).

PropertySpecificationOperational Implication
Compound Name rac 7-Hydroxy Efavirenz-d4Racemic mixture; treated as fully potent.
Isotope Status Deuterated (Stable Isotope)NOT Radioactive. Do not place in rad-waste bins unless mixed with radiolabels (e.g., 14C).
Parent Hazard Efavirenz (EFV)Reproductive Toxin (Teratogen); Aquatic Toxin.
Metabolite Hazard 7-Hydroxy EfavirenzNeurotoxic. Evidence suggests 7-OH-EFV is significantly more neurotoxic to neuron cultures than the parent compound [1].
RCRA Status Not P-Listed or U-ListedRegulated as "Hazardous Waste Pharmaceutical" or "Toxic Chemical Waste" based on characteristic toxicity.
The "Why" Behind the Protocol

Unlike standard chemical reagents, this compound presents a dual risk:

  • Environmental: Efavirenz and its metabolites are persistent in aquatic environments. Standard wastewater treatment does not effectively remove them, leading to bioaccumulation.

  • Occupational: As a deuterated internal standard, it is often handled in high concentrations (stock solutions). The 7-hydroxy metabolite has been implicated in the neurocognitive side effects observed in HIV therapy, making strict containment essential to protect lab personnel [2].

Containment & Segregation Protocols

Effective disposal starts at the bench. Use the following Self-Validating System to prevent cross-contamination and exposure.

A. Solid Waste (Vials, Powder Residues)
  • Primary Containment: Keep the original vial closed. If the vial is empty, it is still considered "acute hazardous waste" equivalent for safety purposes due to the high potency.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Affix a "Hazardous Waste" label to the bag immediately.

    • Text: "Contains: rac 7-Hydroxy Efavirenz-d4.[1][2] Toxic / Reproductive Toxin."

B. Liquid Waste (Stock Solutions, HPLC Effluent)
  • Solvent Compatibility: This compound is typically dissolved in Methanol, DMSO, or Acetonitrile. Ensure the waste container is compatible with these organic solvents (High-Density Polyethylene - HDPE is standard).

  • Segregation:

    • DO mix with compatible organic solvent waste (Halogenated or Non-Halogenated depending on the solvent).

    • DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases.

C. Trace Contaminated Items (Tips, Gloves)
  • Pipette Tips: Dispose of in a dedicated "Chemically Contaminated Sharps/Plastics" bin. Do not use standard broken glass boxes unless they are lined and sealed for incineration.

  • Gloves: If direct contact occurred, dispose of gloves as solid hazardous waste.

Step-by-Step Disposal Workflow
Step 1: Deactivation (Not Recommended)
  • Guidance: Do not attempt chemical deactivation (e.g., bleach/oxidation) in the lab. The trifluoromethyl and cyclopropyl groups on the Efavirenz scaffold are chemically robust. Incomplete oxidation can generate unknown, potentially more toxic byproducts.

  • Action: Rely solely on incineration .

Step 2: Satellite Accumulation Area (SAA) Management
  • Verify the waste container is in a designated SAA near the point of generation.[3]

  • Ensure the container is closed at all times except when adding waste.

  • Log the addition: Record the estimated amount (mg) of rac 7-Hydroxy Efavirenz-d4 added to the solvent carboy. This is crucial for the waste vendor's profile.

Step 3: Final Handoff
  • When the container is full or the project is complete, seal the container.

  • Complete the waste tag with the following constituents:

    • Major Solvent: (e.g., Methanol 99%)

    • Trace Contaminant: rac 7-Hydroxy Efavirenz-d4 (<0.1%)[1]

    • Hazard Checkboxes: Flammable (if solvent based), Toxic.

  • Request pickup from your Environmental Health & Safety (EHS) department.

Visual Decision Logic (Disposal Tree)

The following diagram outlines the decision process for disposing of rac 7-Hydroxy Efavirenz-d4 to ensure it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: rac 7-Hydroxy Efavirenz-d4 StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Stock Solutions/HPLC) StateCheck->Liquid Solid Solid Waste (Vials/Powder/Tips) StateCheck->Solid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloWaste Halogenated Solvent Waste SolventCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Solvent Waste SolventCheck->NonHaloWaste No (e.g., MeOH, DMSO) Incineration DESTINATION: High-Temp Incineration (Commercial Facility) HaloWaste->Incineration NonHaloWaste->Incineration ContamLevel Contamination Level Solid->ContamLevel Trace Trace (Gloves/Tips) ContamLevel->Trace Gross Gross (Vials/Spills) ContamLevel->Gross Trace->Incineration Yellow Bag/Chem Waste Bin Gross->Incineration Double Bagged & Tagged

Figure 1: Decision matrix for segregating rac 7-Hydroxy Efavirenz-d4 waste streams. All paths lead to high-temperature incineration to ensure complete destruction of the metabolite scaffold.

Emergency Spill Procedures

In the event of a spill of the solid powder or concentrated stock solution:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and safety goggles. If handling powder outside a fume hood, an N95 or P100 respirator is recommended due to the neurotoxic potential of dust.

  • Containment:

    • Liquid: Cover with absorbent pads or vermiculite.

    • Solid: Cover with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Wipe the area with Methanol or Ethanol (Efavirenz and its metabolites are poorly soluble in water; water alone will spread the contamination) [3].

    • Follow with a soap and water wash.[4]

  • Disposal: Place all cleanup materials into a hazardous waste bag and tag as "Debris contaminated with rac 7-Hydroxy Efavirenz-d4."

References
  • Brandmann, M., et al. (2012). "Neuronal toxicity of efavirenz: A systematic review." Expert Opinion on Drug Safety.

  • Variava, E., et al. (2017). "Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa." NIH National Library of Medicine.

  • Cayman Chemical. (2022).[5] "Efavirenz Product Information & Solubility Data." Cayman Chemical Product Guides.

  • US EPA. (2019).[6] "Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)." United States Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling rac 7-Hydroxy Efavirenz-d4 (Major)

Core Directive & Scientific Context rac 7-Hydroxy Efavirenz-d4 is a high-value, stable isotope-labeled metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While it is often used as an inte...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

rac 7-Hydroxy Efavirenz-d4 is a high-value, stable isotope-labeled metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While it is often used as an internal standard for bioanalysis (LC-MS/MS), its handling requirements are dictated by two critical factors:

  • Toxicological Inheritance: As a primary metabolite of Efavirenz, it must be treated with the same high-level caution as the parent compound, specifically regarding Reproductive Toxicity (Category 1B) and Specific Target Organ Toxicity (STOT) .

  • Isotopic Integrity: The deuterated nature (d4) requires strict environmental controls to prevent isotopic exchange and degradation, ensuring data fidelity in quantitative assays.

This guide moves beyond generic safety advice, providing a self-validating workflow for researchers handling milligram-scale quantities of this potent compound.

Hazard Identification & Risk Assessment

Based on GHS classifications of the parent compound (Efavirenz) and structural analogs.

Hazard ClassCategorySignalH-StatementMechanism of Action / Risk
Reproductive Toxicity 1B DANGER H360: May damage fertility or the unborn child.[1][2]Teratogenic potential.[2] Crosses placental barrier; critical risk for personnel of childbearing potential.
STOT - Repeated 1 DANGER H372: Causes damage to organs (CNS, Liver).Long-term accumulation. The 7-OH metabolite is a marker of CYP2B6 metabolism; accumulation suggests hepatic stress.
Acute Toxicity 4 WARNINGH302: Harmful if swallowed.[1][2]Potent biological activity requires preventing oral ingestion via hand-to-mouth transfer.
Aquatic Toxicity 1 WARNINGH410: Very toxic to aquatic life.[1][2][3][4]Zero-discharge policy required.[3]

Personal Protective Equipment (PPE) Matrix

Standard "Lab Safety" is insufficient. The following system is designed for Occupational Exposure Band (OEB) 4 handling protocols.

The Barrier System
Protection ZoneEquipment SpecificationScientific Rationale (The "Why")
Respiratory N95 / P100 (Minimum) or PAPR Aerosol Physics: As a dry powder, electrostatic forces can aerosolize particles <5µm during weighing. A standard surgical mask offers zero protection against these particulates.
Dermal (Hands) Double Nitrile (0.11mm min)Permeation Lag: The outer glove absorbs the initial solvent/solid contact. The inner glove (colored differently) acts as a visual breach indicator and final barrier.
Ocular Chemical Goggles (Not Safety Glasses)Vapor/Dust Seal: Safety glasses have gaps. Goggles seal the orbital area, preventing dust migration into the tear ducts (a rapid absorption route).
Body Tyvek® Lab Coat (Disposable)Fomite Control: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek sheds particles and is incinerated after use.

Operational Protocol: Step-by-Step

This workflow integrates safety with technical precision to prevent mass loss of the expensive standard.

Phase A: Engineering Controls & Preparation
  • The Hood Check: Verify the Fume Hood or Biological Safety Cabinet (Class II) is operating at 80–100 fpm face velocity.

    • Self-Validation: Hold a tissue strip at the sash opening; it must be pulled inward firmly at a 45° angle.

  • Static Neutralization: Deuterated standards are often dry, fluffy powders prone to static cling.

    • Action: Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "jumping" out of the spatula, which is both a safety hazard and a financial loss.

Phase B: Weighing & Solubilization
  • Double-Glove Protocol: Don a bright blue nitrile glove (inner) followed by a purple or white nitrile glove (outer).

  • Transfer:

    • Place the receiving vial on the balance inside the containment enclosure.

    • Transfer the solid using a disposable antistatic spatula.

    • Critical Step: Immediately recap the stock vial. Do not leave it open while waiting for the balance to settle.

  • Solubilization (The Danger Zone):

    • Add the solvent (typically Methanol or DMSO) to the solid.

    • Risk Alert: Once in solution, the compound's ability to penetrate the skin increases by 100x .

    • Vortex the sealed vial inside the hood. Check for clarity (dissolution).

Phase C: Decontamination & Waste[4]
  • Solvent Wash: Wipe the exterior of the stock vial and the working surface with a methanol-dampened Kimwipe.

  • Glove Removal:

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

    • Keep inner gloves on to transport the closed sample to the LC-MS unit or storage.

Visual Workflow (Logic Diagram)

The following diagram illustrates the "Gatekeeper" logic for handling this compound. Every diamond represents a mandatory stop/check point.

SafetyWorkflow start START: Vial Retrieval (-20°C Storage) check_hood Check Engineering Controls (Face Velocity >80 fpm?) start->check_hood check_hood->check_hood Fail (Stop) ppe_don Don PPE: Double Nitrile + N95 + Goggles check_hood->ppe_don Pass static_check Is Powder Static? ppe_don->static_check ionizer Apply Anti-Static Gun/Ionizer static_check->ionizer Yes weighing Weighing Process (Containment Enclosure) static_check->weighing No ionizer->weighing solubilize Solubilization (MeOH/DMSO) *Highest Dermal Risk* weighing->solubilize decon Decontaminate Vials/Surfaces (Solvent Wipe) solubilize->decon waste Disposal: High-Temp Incineration decon->waste

Caption: Operational logic flow for handling rac 7-Hydroxy Efavirenz-d4, emphasizing static control and the critical solubilization risk point.

Emergency Response & Disposal

Spill Management (Solid vs. Liquid)
  • Solid Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe method (dampen a paper towel with methanol) to avoid generating dust.

  • Liquid Spill: Cover with an absorbent pad. Treat the pad as hazardous chemical waste.

Disposal Protocol

Never dispose of antiretroviral metabolites down the drain.

  • Segregation: Collect all solid waste (gloves, wipes, vials) in a dedicated "Cytotoxic/Genotoxic" waste bin (often yellow or clearly labeled).

  • Destruction: The only acceptable destruction method is High-Temperature Incineration (>1000°C) to ensure complete breakdown of the halogenated (chlorine/fluorine) rings.

References

  • National Institutes of Health (HIV.gov). (2025). Efavirenz: Safety and Toxicity in Pregnancy. Retrieved from [Link]

  • CleanChem Laboratories. (n.d.). Material Safety Data Sheet: Efavirenz USP. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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